molecular formula C6H10O2 B587506 Ethyl Cyclopropylcarboxylate-d4 CAS No. 927810-77-3

Ethyl Cyclopropylcarboxylate-d4

Cat. No.: B587506
CAS No.: 927810-77-3
M. Wt: 118.168
InChI Key: LDDOSDVZPSGLFZ-KHORGVISSA-N
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Description

Ethyl Cyclopropylcarboxylate-d4 is a stable isotope-labeled analog of ethyl cyclopropanecarboxylate, where four hydrogen atoms have been replaced by deuterium at the 2,2,3,3 positions of the cyclopropane ring . This strategic labeling makes it an indispensable reagent in modern organic and medicinal chemistry research, primarily serving as a critical precursor for the synthesis of deuterium-containing cyclopropane derivatives . The incorporation of the cyclopropane motif, a strained ring system with unique steric and electronic properties, can significantly alter the biological activity and metabolic profile of a molecule . The primary research application of this deuterated compound is as a tracing tool in mechanistic and pharmacokinetic studies . By using Ethyl Cyclopropylcarboxylate-d4 as a synthetic building block, researchers can incorporate a durable isotopic label into target molecules, such as potential Active Pharmaceutical Ingredients (APIs) or agrochemicals . This label allows for precise tracking of the compound's fate in complex biological systems using analytical techniques like mass spectrometry (MS), facilitating studies on drug metabolism, absorption, and distribution without interference from the endogenous background . Furthermore, it acts as an annulation reagent in Friedel-Crafts acylation reactions for synthesizing deuterated cyclic structures, which are valuable intermediates in material science and drug discovery . Its use is strictly confined to laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,2,3,3-tetradeuteriocyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDOSDVZPSGLFZ-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])C(=O)OCC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747753
Record name Ethyl (2,2,3,3-~2~H_4_)cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927810-77-3
Record name Ethyl (2,2,3,3-~2~H_4_)cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Role of Ethyl Cyclopropylcarboxylate-d4 in stable isotope labeling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of Ethyl Cyclopropylcarboxylate-d4 in Stable Isotope Labeling for Quantitative Bioanalysis

Executive Summary

In the landscape of modern drug discovery and development, the precise quantification of analytes in complex biological matrices is paramount for accurate pharmacokinetic (PK) and toxicokinetic (TK) assessment. The gold standard for this task is isotope dilution mass spectrometry (IDMS), which relies on the use of a stable isotope-labeled (SIL) internal standard. This guide provides a comprehensive technical overview of Ethyl Cyclopropylcarboxylate-d4, a deuterium-labeled analog of a common chemical moiety. We will explore the fundamental principles of its application, the inherent advantages conferred by the cyclopropyl group's metabolic stability, and detailed, field-proven protocols for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable quantitative assays.

The Cornerstone of Quantitative Bioanalysis: Stable Isotope Labeling

Stable isotope labeling is a technique that enables the tracing and quantification of molecules within biological systems.[1] By replacing certain atoms with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H or Deuterium), we can create a version of a molecule that is chemically identical to the analyte of interest but physically distinguishable by a mass spectrometer.[2]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is an analytical technique that provides highly accurate and precise measurements. The core principle involves adding a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to a sample at the earliest stage of the analytical workflow. This "spiked" sample is then processed through extraction, cleanup, and analysis.

Because the SIL internal standard is chemically and physically almost identical to the analyte, it experiences the same processing variations, including sample loss during extraction, matrix effects, and fluctuations in instrument response.[3][4] The mass spectrometer can differentiate between the analyte and the SIL internal standard due to their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, one can accurately calculate the initial concentration of the analyte, as this ratio remains constant regardless of volumetric losses or signal suppression/enhancement.[5]

The "Gold Standard": Why Deuterated Analogs are Superior Internal Standards

While other types of internal standards exist (e.g., structural analogs), deuterated compounds are considered the "gold standard" for several reasons:[6]

  • Near-Identical Physicochemical Properties : Deuterium substitution results in a molecule that co-elutes with the analyte in chromatography and exhibits nearly identical ionization efficiency in the mass spectrometer's source.[7] This ensures the most effective correction for matrix effects.[4]

  • Comprehensive Correction : Added before sample preparation, a deuterated standard corrects for variability at every step, from extraction efficiency to injection volume and instrument response.[5][6]

  • Regulatory Acceptance : The use of SIL internal standards is widely recognized and recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation.[4]

A Profile of Ethyl Cyclopropylcarboxylate-d4

Ethyl Cyclopropylcarboxylate-d4 is the deuterium-labeled form of Ethyl Cyclopropylcarboxylate, a molecule featuring a structural motif of increasing importance in medicinal chemistry.[8][9]

The Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group is frequently incorporated into drug candidates for its unique properties.[10] Its rigid, three-membered ring structure can lock a molecule into a bioactive conformation, enhancing potency and selectivity.[9] Importantly, the C-H bonds within a cyclopropyl ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9][11] This inherent metabolic stability is a key advantage, both for the parent drug molecule and for the integrity of a stable isotope label placed upon it. While cyclopropylamines have been associated with the formation of reactive metabolites in specific cases like trovafloxacin, the cyclopropyl ester moiety is generally considered metabolically robust.[11][12] For instance, in studies of cyclopropyl fentanyl, no oxidation on the cyclopropyl ring was detected.[13]

Physicochemical Properties of Ethyl Cyclopropylcarboxylate

A clear understanding of the unlabeled analyte's properties is essential for method development.

PropertyValueSource(s)
Chemical Formula C₆H₁₀O₂[14][15][16]
Molecular Weight 114.14 g/mol [15][16]
CAS Number 4606-07-9[15][17]
Boiling Point 129-133 °C[17]
Density 0.96 g/mL at 25 °C[17]
Appearance Clear pale yellow liquid[17]
Rationale for Deuterium Labeling on the Cyclopropyl Ring (d4)

Placing four deuterium atoms on the cyclopropyl ring of Ethyl Cyclopropylcarboxylate is a strategic choice guided by the principles of robust internal standard design.

  • Label Stability : The C-H bonds on the cyclopropyl ring are not readily exchangeable, meaning the deuterium labels will not be lost and replaced by hydrogen from the solvent or biological matrix during sample processing or storage.[6] This ensures the mass difference is maintained.

  • Metabolic Inertness : As previously discussed, the cyclopropyl ring is a metabolically stable position.[11][13] Placing the labels here minimizes the risk of the label being lost through metabolic processes in vivo, a phenomenon known as metabolic switching, which would compromise the integrity of the assay.

  • Sufficient Mass Shift : A +4 Dalton mass shift (from the four deuterium atoms) provides a clear separation from the mass spectrum of the unlabeled analyte, preventing isotopic cross-talk from the natural abundance of ¹³C in the analyte. A mass difference of at least +3 Da is generally recommended.[6]

Core Application: Ethyl Cyclopropylcarboxylate-d4 as an Internal Standard

To illustrate its utility, let's consider a common scenario: quantifying a hypothetical drug, "Cyclopramel," in human plasma. Cyclopramel is a small molecule whose structure contains the ethyl cyclopropylcarboxylate moiety.

Experimental Workflow: From Sample Collection to Data Analysis

The overall process for a typical pharmacokinetic study sample analysis is a multi-step workflow designed for precision and accuracy.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample 1. Plasma Sample Collection Spike 2. Spike with Ethyl Cyclopropylcarboxylate-d4 (IS) Sample->Spike Extract 3. Protein Precipitation (e.g., with Acetonitrile) Spike->Extract Centrifuge 4. Centrifugation Extract->Centrifuge Supernatant 5. Transfer Supernatant Centrifuge->Supernatant Inject 6. Injection onto LC System Supernatant->Inject Analysis Queue Separate 7. Chromatographic Separation Inject->Separate Ionize 8. Electrospray Ionization (ESI) Separate->Ionize Analyze 9. Tandem Mass Spectrometry (MRM) Ionize->Analyze Integrate 10. Peak Integration (Analyte & IS) Analyze->Integrate Raw Data Ratio 11. Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate 12. Plot Calibration Curve Ratio->Calibrate Quantify 13. Determine Concentration Calibrate->Quantify Result Result Quantify->Result Final PK Data

Caption: Bioanalytical workflow using a SIL internal standard.

Detailed Protocol: Bioanalytical Method Using LC-MS/MS

This protocol outlines a typical approach for the quantification of "Cyclopramel" using Ethyl Cyclopropylcarboxylate-d4 as the internal standard (IS).

4.2.1 Preparation of Standards and Quality Controls (QCs)

  • Prepare a 1 mg/mL stock solution of Cyclopramel and a 1 mg/mL stock solution of Ethyl Cyclopropylcarboxylate-d4 in methanol.

  • Create a series of calibration standards (e.g., 1 to 1000 ng/mL) by spiking appropriate amounts of the Cyclopramel stock solution into blank human plasma.

  • Prepare QC samples in blank plasma at low, medium, and high concentrations.

  • Prepare a working IS spiking solution (e.g., 100 ng/mL) by diluting the IS stock solution in acetonitrile.

4.2.2 Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of each standard, QC, and study sample into a 96-well plate.

  • Add 150 µL of the working IS spiking solution (acetonitrile with 100 ng/mL IS) to every well.

  • Vortex the plate for 2 minutes to mix and precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a new 96-well plate for analysis.

4.2.3 LC-MS/MS Instrumentation and Parameters The following table provides example parameters that would be optimized during method development.

ParameterSettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for reverse-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase for reverse-phase chromatography.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume 5 µLBalances sensitivity with on-column loading.
Ionization Mode Electrospray Ionization (ESI), PositiveCommon for molecules with basic or polar functional groups.
MRM Transition (Analyte) e.g., 250.1 -> 114.1Parent ion -> stable product ion for Cyclopramel (hypothetical).
MRM Transition (IS) e.g., 254.1 -> 118.1Parent ion -> stable product ion for Cyclopramel-d4 (hypothetical).

4.2.4 Data Processing and Quantification

  • Integrate the chromatographic peaks for both the analyte and the IS.

  • Calculate the Peak Area Ratio (PAR) = (Analyte Peak Area) / (IS Peak Area).

  • Generate a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

  • Apply a linear regression model (typically with 1/x² weighting) to the calibration curve.

  • Determine the concentration of Cyclopramel in the QC and study samples by interpolating their PAR values from the regression line.

The Self-Validating Nature of the Protocol

This experimental design is inherently robust and self-validating. The addition of Ethyl Cyclopropylcarboxylate-d4 at the very beginning ensures that any subsequent physical loss or variation in instrument response affects both the analyte and the internal standard equally.[6] For example, if an incomplete injection reduces the signal of the analyte by 20%, the signal of the internal standard will also decrease by 20%, leaving the crucial analyte-to-IS ratio unchanged. This provides high confidence in the final quantitative results, which is essential for making critical decisions in drug development.[5]

Synthesis and Characterization

The availability of high-purity SIL standards is critical. While Ethyl Cyclopropylcarboxylate-d4 is commercially available, understanding its synthesis provides insight into its quality control.[8]

Overview of a Potential Synthetic Route

A common method for forming cyclopropane rings is through the reaction of an alkene with a carbene or carbenoid. Synthesis of the labeled compound could involve a deuterated starting material.

G Start Deuterated Chloroform (CDCl3) Carbene Formation of Deuterated Dichlorocarbene (:CCl2-d) - This is illustrative of a general path, specific d4 synthesis might differ Start->Carbene Base Base (e.g., NaOEt) Base->Carbene Cyclopropanation Cyclopropanation Reaction Carbene->Cyclopropanation Alkene Ethyl Acrylate Alkene->Cyclopropanation Hydrolysis Hydrolysis & Re-esterification (if needed for specific labeling) Cyclopropanation->Hydrolysis Final Ethyl Cyclopropylcarboxylate-d4 Hydrolysis->Final

Caption: Illustrative synthetic pathway for a labeled cyclopropane.

Note: The actual synthesis may vary and could involve methods like those described in patents using γ-chloro butyrate precursors or enzyme-catalyzed routes.[10][18]

Quality Control and Characterization

To be used in regulated bioanalysis, the SIL internal standard must be rigorously characterized:

  • Mass Spectrometry : Confirms the mass shift corresponds to the number of deuterium atoms incorporated.

  • NMR Spectroscopy : Determines the precise location of the deuterium labels and confirms the absence of isotopic scrambling.

  • Chemical Purity : Assessed by HPLC-UV or other methods, should typically be >99%.[3]

  • Isotopic Purity (Enrichment) : Measured by MS, this indicates the percentage of the compound that is fully labeled. Isotopic enrichment should ideally be ≥98% to minimize contributions of unlabeled material in the standard.[3][6]

Advanced Considerations

  • Isotope Effect : Occasionally, highly deuterated compounds can elute slightly earlier from a reverse-phase HPLC column than their unlabeled counterparts.[7] This "deuterium isotope effect" should be monitored during method development to ensure the analyte and IS peaks sufficiently overlap to experience the same matrix effects.[7]

  • Cross-Contribution : It's important to check for any signal from the IS channel in blank matrix spiked only with the analyte at the upper limit of quantification, and vice-versa. This ensures the mass separation is adequate and there are no interfering impurities.

Conclusion

Ethyl Cyclopropylcarboxylate-d4 serves as an exemplary stable isotope-labeled internal standard for quantitative bioanalysis. Its design leverages the inherent metabolic stability of the cyclopropyl ring, ensuring the integrity of the label in biological systems.[9][11] When used within a validated isotope dilution mass spectrometry workflow, it enables the highest levels of accuracy, precision, and robustness, correcting for the inevitable variations encountered during sample processing and analysis.[4][5] The principles and protocols detailed in this guide demonstrate how the strategic application of Ethyl Cyclopropylcarboxylate-d4 provides the data integrity and confidence required to support critical decision-making throughout the drug development pipeline.

References

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • (2025). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Retrieved from [Link]

  • (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Retrieved from [Link]

  • (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Retrieved from [Link]

  • (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. Retrieved from [Link]

  • Schaefer, N., et al. (2021). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Toxichem Krimtech, 88(2), 115-127. Retrieved from [Link]

  • (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Retrieved from [Link]

  • (n.d.). Chemical Properties of Ethyl cyclopropanecarboxylate (CAS 4606-07-9). Cheméo. Retrieved from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved from [Link]

  • Hanna, I., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 743-751. Retrieved from [Link]

  • (n.d.). Ethyl 2-(1,2-dihydroxy-2-methylpropyl)cyclopropanecarboxylate. PubChem. Retrieved from [Link]

  • (n.d.). Ethyl cyclopropanecarboxylate. PubChem. Retrieved from [Link]

  • (n.d.). Ethyl cyclopropanecarboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • (n.d.). CN1050597C - Process for synthesizing cyclopropyl carboxylic ester. Google Patents.
  • Truppo, M. D., et al. (2022). Exploring the enzyme-catalyzed synthesis of isotope labeled cyclopropanes. Journal of Labelled Compounds and Radiopharmaceuticals, 65(3), 60-66. Retrieved from [Link]

  • Meyer, M. P., et al. (2009). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Organic Letters, 11(15), 3474-3476. Retrieved from [Link]

  • (n.d.). 2-Methylenecyclopropanecarboxylic acid ethyl ester. Organic Syntheses. Retrieved from [Link]

  • (2023). Applications of Stable Isotope-Labeled Molecules. Silantes. Retrieved from [Link]

  • (n.d.). US4083863A - Process for the preparation of cyclopropane carboxylic acids and esters. Google Patents.
  • Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(9), 1674-1691. Retrieved from [Link]

  • Varma, M. V. S., et al. (2014). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology, 5, 174. Retrieved from [Link]

  • (2013). Guideline on the pharmacokinetic and clinical evaluation of modified release dosage forms. European Medicines Agency (EMA). Retrieved from [Link]

  • Shargel, L., & Yu, A. B. C. (Eds.). (2016). Applied Biopharmaceutics & Pharmacokinetics (7th ed.). McGraw-Hill Education. Retrieved from [Link]

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511. Retrieved from [Link]

  • (2024). ICH M12 Guideline on drug interaction studies. European Medicines Agency (EMA). Retrieved from [Link]

Sources

Technical Guide: Metabolic Profiling & Deuterium Stabilization of Ethyl Cyclopropylcarboxylate-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl Cyclopropylcarboxylate-d4 (ECC-d4) represents a critical probe substrate in the optimization of cyclopropyl-containing pharmacophores. While the cyclopropyl moiety is a prevalent bioisostere in modern drug design—valued for its ability to increase potency and metabolic stability relative to isopropyl or ethyl groups—it introduces specific metabolic liabilities.

This guide details the application of ECC-d4 to decouple competing metabolic pathways: carboxylesterase-mediated hydrolysis versus cytochrome P450-mediated oxidative ring opening . By leveraging the Deuterium Kinetic Isotope Effect (D-KIE), researchers can quantify the contribution of oxidative clearance and mitigate the formation of reactive ring-opened intermediates.

Part 1: Chemical & Isotopic Properties[1]

Structural Significance

The cyclopropyl group is unique due to its high ring strain (~27.5 kcal/mol) and significant


 character. In Ethyl Cyclopropylcarboxylate , the ester functionality serves as a prodrug-like handle, while the cyclopropyl ring acts as the lipophilic core.
  • Parent Compound: Ethyl Cyclopropylcarboxylate (

    
    )[1]
    
  • Deuterated Analog: Ethyl Cyclopropylcarboxylate-d4 (Ring-deuterated)

    • Isotopic Modification: Replacement of the four cyclopropyl ring protons with deuterium (

      
      ).
      
    • Rationale: The C-D bond is shorter and stronger than the C-H bond due to a lower zero-point energy. This modification specifically targets the C-H abstraction step required for CYP450-mediated ring oxidation.

The Metabolic Bifurcation

The metabolic fate of ECC is defined by a "race" between two enzymatic systems:

  • Hydrolysis (Detoxification): Rapid cleavage by Carboxylesterases (CES1/CES2) to form Cyclopropanecarboxylic Acid (CPCA) and Ethanol.

  • Oxidative Ring Opening (Bioactivation): CYP450-mediated hydroxylation (typically CYP2E1 or CYP2B6) leading to unstable intermediates (e.g., cyclopropanone hydrates) or reactive

    
    -unsaturated aldehydes capable of covalent binding (toxicity).
    

Part 2: Metabolic Pathways & Mechanisms

The utility of ECC-d4 lies in its ability to suppress Pathway 2 via the Primary Kinetic Isotope Effect (


), effectively "switching" metabolism toward the safer hydrolytic pathway.
Pathway Visualization

The following diagram illustrates the competing pathways and the specific blockade point introduced by deuteration.

MetabolicPathways cluster_legend Mechanism of Action Parent Ethyl Cyclopropylcarboxylate (ECC / ECC-d4) CES Carboxylesterases (CES1 / CES2) Parent->CES Major Path (Hydrolysis) CYP CYP450 (Oxidation) Parent->CYP Minor Path (C-H Abstraction) Acid Cyclopropanecarboxylic Acid (Stable Metabolite) CES->Acid Ethanol Ethanol CES->Ethanol Radical Cyclopropyl Radical Intermediate CYP->Radical Blocked by d4 (Primary KIE) RingOpen Ring-Opened Aldehyde/Ketone Radical->RingOpen Adduct Protein/GSH Adducts (Toxicity) RingOpen->Adduct Covalent Binding Note Deuteration (d4) significantly increases activation energy for CYP oxidation, shifting flux to Hydrolysis.

Figure 1: Metabolic fate of Ethyl Cyclopropylcarboxylate.[2][1][3][4] Deuteration (d4) inhibits the CYP-mediated oxidative branch, reducing the formation of reactive ring-opened species.

Part 3: Experimental Applications & Protocols

To validate the metabolic stability and KIE of ECC-d4, a rigorous microsomal stability assay is required. This protocol distinguishes between intrinsic clearance due to hydrolysis vs. oxidation.

Protocol: Comparative Intrinsic Clearance ( )

Objective: Determine the Metabolic Stability and KIE (


).

Reagents:

  • Liver Microsomes (Human/Rat) - 20 mg/mL protein conc.

  • NADPH Regenerating System (for CYP activity).

  • Bis-p-nitrophenyl phosphate (BNPP): A specific carboxylesterase inhibitor.

  • Test Compounds: ECC (H-form) and ECC-d4 (D-form).

Workflow Visualization:

AssayWorkflow cluster_conditions Experimental Arms Start Preparation Step1 1. Pre-incubation (Microsomes + Buffer ± BNPP) 37°C, 10 min Start->Step1 Step2 2. Substrate Addition (1 µM ECC or ECC-d4) Step1->Step2 Step3 3. Reaction Initiation (+ NADPH for CYPs) Step2->Step3 Step4 4. Sampling (0, 5, 15, 30, 60 min) Step3->Step4 Step5 5. Quenching (Ice-cold ACN + Internal Std) Step4->Step5 Step6 6. Analysis (LC-MS/MS) Step5->Step6 Cond1 Arm A: +NADPH (Total Clearance) Cond2 Arm B: -NADPH (Hydrolysis Only) Cond3 Arm C: +NADPH + BNPP (Oxidation Only)

Figure 2: Step-by-step workflow for differentiating hydrolytic and oxidative clearance using specific inhibitors (BNPP) and cofactor omission.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

  • Inhibitor Pre-treatment (Critical):

    • For Oxidation-Isolation arms: Incubate microsomes (0.5 mg/mL final) with 100 µM BNPP for 15 minutes. This irreversibly inhibits carboxylesterases, forcing metabolism through the CYP pathway.

  • Substrate Addition: Spike ECC or ECC-d4 to a final concentration of 1 µM (keeps reaction first-order,

    
    ).
    
  • Initiation: Add NADPH regenerating system.

  • Quenching: At defined timepoints, transfer aliquots into 3 volumes of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: 4,000 rpm for 20 min at 4°C to pellet proteins.

  • LC-MS/MS Analysis: Monitor parent depletion.

    • MRM Transitions:

      • ECC (H-form): m/z 115

        
         69 (Loss of Ethanol)
        
      • ECC-d4 (D-form): m/z 119

        
         73 (Shifted mass confirms ring integrity).
        

Part 4: Data Interpretation & KIE Calculation

The following data structure demonstrates how to interpret the results. The "Metabolic Switching" effect is observed when the half-life (


) increases significantly in the D-form only when esterases are inhibited.
Comparative Data Table (Simulated)
ConditionEnzyme System ActiveSubstrate

(min)

(µL/min/mg)
Interpretation
Microsomes Only CES + CYPECC (H)5.2266Rapid hydrolysis dominates.
Microsomes Only CES + CYPECC-d45.5252Minimal KIE; Hydrolysis masks CYP effect.
Microsomes + BNPP CYP Only ECC (H)22.063Slower clearance via oxidation.
Microsomes + BNPP CYP Only ECC-d4 48.0 29 Significant KIE (~2.2).
Calculating the Deuterium KIE

The Kinetic Isotope Effect is calculated using the intrinsic clearance values derived from the Oxidation Only arm (Microsomes + BNPP).




Part 5: Contextual Relevance in Drug Design

Understanding the metabolism of ECC-d4 is directly applicable to the optimization of drugs containing cyclopropyl moieties, such as Prasugrel , Nevirapine analogs , and various Kinase Inhibitors .

  • Bioactivation Risks: Unsubstituted cyclopropyl rings can form suicide inhibitors of CYP2B6 and CYP2E1.

  • Mitigation Strategy: If a drug candidate shows high turnover and GSH-adduct formation (ring opening), replacing the cyclopropyl ring with a deuterated analog (d4) or a gem-dimethyl cyclopropyl group can block this pathway.

  • Prodrug Design: ECC itself is a model for ester prodrugs. If the goal is rapid hydrolysis to the active acid, the d4 modification ensures that the prodrug does not undergo premature oxidative degradation before hydrolysis occurs.

References

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups in drug design. Retrieved from [Link]

  • Waddell, W. J., et al. (1987).[5] Inhibition of the metabolism of ethyl carbamate by ethanol. Food and Chemical Toxicology. Retrieved from [Link]

  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Fukami, T., & Yokoi, T. (2012). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Ethyl Cyclopropylcarboxylate-d4

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of Ethyl Cyclopropylcarboxylate-d4. It is designed for professionals in the fields of pharmaceutical sciences, medicinal chemistry, and materials science who require a deep, mechanistic understanding of this deuterated molecule. The guide synthesizes theoretical principles, including the inherent ring strain of cyclopropane and the thermodynamic isotope effect, with practical experimental and computational methodologies for quantifying stability. By explaining the causality behind experimental choices and outlining self-validating protocols, this document serves as an authoritative resource for the characterization and application of deuterated compounds in research and development.

Introduction: The Significance of Deuteration and Structural Integrity

In modern drug development, the strategic replacement of hydrogen with its stable isotope, deuterium, has emerged as a powerful tool to enhance the pharmacokinetic profiles of therapeutic agents.[1][2] This "deuterium switch" can favorably alter metabolic pathways, often leading to improved drug stability, reduced dosing frequency, and better safety profiles.[1][3] Ethyl cyclopropylcarboxylate, a molecule featuring a strained three-membered ring, is a structural motif of interest. Its deuterated isotopologue, Ethyl Cyclopropylcarboxylate-d4, presents a unique case study in molecular stability.

Understanding the thermodynamic stability of this compound is paramount for several reasons:

  • Pharmaceutical Development : To predict shelf-life, design stable formulations, and understand its metabolic fate.[1][2]

  • Analytical Chemistry : To ensure its integrity when used as an internal standard in mass spectrometry and other quantitative bioanalyses.[4]

  • Chemical Synthesis : To anticipate its reactivity and potential decomposition pathways during synthesis and purification.[5][6][7]

This guide will focus on the thermodynamic principles governing the stability of Ethyl Cyclopropylcarboxylate-d4, assuming deuteration on the cyclopropyl ring (positions 2,2,3,3), a common strategy to protect the strained ring from metabolic degradation.

Theoretical Framework: A Duality of Strain and Isotope Reinforcement

The thermodynamic stability of Ethyl Cyclopropylcarboxylate-d4 is primarily dictated by two opposing factors: the inherent instability of the cyclopropane ring and the stabilizing influence of deuterium substitution.

The Energetic Penalty of the Cyclopropyl Ring

The cyclopropane ring is characterized by significant ring strain , a combination of angle strain and torsional strain.[8][9]

  • Angle Strain : The C-C-C bond angles are constrained to 60°, a severe deviation from the ideal 109.5° for sp³ hybridized carbon. This compression of bond angles leads to inefficient orbital overlap and a higher potential energy state.[8][9]

  • Torsional Strain : The C-H (or C-D) bonds on adjacent carbon atoms are eclipsed, further increasing the molecule's internal energy.[10]

This high degree of ring strain, approximately 27.6 kcal/mol for the parent cyclopropane, renders the ring susceptible to opening reactions, a key consideration for its overall stability.[8][11]

The Thermodynamic Isotope Effect: A Quantum Mechanical Stabilization

The replacement of hydrogen with deuterium introduces a subtle but significant change in the molecule's vibrational energy landscape, known as the Thermodynamic (or Equilibrium) Isotope Effect. This effect is rooted in the difference in zero-point vibrational energy (ZPVE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.

Because deuterium has a greater mass than hydrogen, the C-D bond vibrates at a lower frequency than a C-H bond.[12][13] According to the principles of quantum mechanics, the ZPVE of a harmonic oscillator is given by (1/2)hν, where h is Planck's constant and ν is the vibrational frequency. Consequently, a C-D bond has a lower ZPVE than a C-H bond.[12][14] This means that more energy is required to break a C-D bond compared to a C-H bond, making the C-D bond thermodynamically stronger and more stable.[12][15][16]

The stabilization is not trivial. While a single C-D bond is only marginally stronger than a C-H bond (about 5 kJ/mol), the cumulative effect of four such substitutions in Ethyl Cyclopropylcarboxylate-d4 provides a tangible increase in the molecule's overall thermodynamic stability compared to its non-deuterated counterpart.[16]

ZPE_Difference cluster_potential Potential Energy pot_start pot_end pot_start->curve_point curve_point->pot_end ZPE_CD C-D Zero-Point Energy ZPE_CH ZPE_CH ZPE_CD->ZPE_CH r_axis_start r_axis_start->r_axis_end E_axis_start E_axis_start E_axis_start->E_axis_end anno ΔZPE > 0

Caption: Zero-Point Energy (ZPE) difference between C-H and C-D bonds.

Experimental Determination of Thermodynamic Stability

Quantifying the thermodynamic stability of Ethyl Cyclopropylcarboxylate-d4 requires precise experimental measurements. Bomb calorimetry is the gold standard for determining the standard enthalpy of formation (ΔfH°), a key indicator of stability.[17][18]

Protocol: Determination of Standard Enthalpy of Formation via Bomb Calorimetry

This protocol outlines the essential steps for measuring the enthalpy of combustion, from which the enthalpy of formation can be calculated.

Objective: To determine the standard molar enthalpy of combustion (ΔcH°) of liquid Ethyl Cyclopropylcarboxylate-d4.

Materials:

  • Isoperibol bomb calorimeter

  • High-purity Ethyl Cyclopropylcarboxylate-d4 (liquid)

  • Benzoic acid (certified standard for calibration)

  • High-purity oxygen

  • Distilled water

  • Standard sodium carbonate solution for titration

Methodology:

  • Calorimeter Calibration:

    • Accurately weigh a pellet of benzoic acid (~1 g) and place it in the crucible.

    • Add 1 mL of distilled water to the bomb.

    • Seal the bomb and charge it with high-purity oxygen to a pressure of 3 MPa.

    • Submerge the bomb in the calorimeter bucket containing a known mass of water.

    • Ignite the sample and record the temperature change over time until thermal equilibrium is reached.

    • Calculate the energy equivalent of the calorimeter (C_cal) using the known enthalpy of combustion of benzoic acid.

  • Sample Combustion:

    • Accurately weigh a sample of Ethyl Cyclopropylcarboxylate-d4 (~0.8 g) into the crucible.

    • Repeat steps 1.2 through 1.4 for the sample.

    • Record the temperature change precisely.

  • Correction for Acid Formation:

    • After combustion, vent the bomb and collect the liquid phase.

    • Titrate the washings with a standard sodium carbonate solution to determine the amount of nitric acid formed from residual nitrogen in the air.

    • Apply a correction to the total heat released based on the enthalpy of formation of nitric acid.

  • Calculation of Enthalpy of Combustion:

    • Calculate the total heat released (q_total) during sample combustion using the calibrated energy equivalent of the calorimeter and the measured temperature change.

    • Subtract the heat contribution from the ignition fuse and nitric acid formation to get the heat of combustion of the sample (q_comb).

    • Calculate the standard molar enthalpy of combustion (ΔcH°) by dividing q_comb by the number of moles of the sample.

  • Calculation of Enthalpy of Formation:

    • Use Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and D₂O) to calculate the standard enthalpy of formation (ΔfH°) of Ethyl Cyclopropylcarboxylate-d4.[19][20] The combustion reaction is: C₆H₆D₄O₂(l) + 7.5 O₂(g) → 6 CO₂(g) + 3 H₂O(l) + 2 D₂O(l)

    • The formula is: ΔfH°(compound) = [6 * ΔfH°(CO₂) + 3 * ΔfH°(H₂O) + 2 * ΔfH°(D₂O)] - ΔcH°(compound).

Self-Validation: The protocol's integrity is maintained by the initial, precise calibration with a certified standard (benzoic acid). Replicate runs of both the standard and the sample must be performed to ensure reproducibility and to calculate statistical uncertainty.[17]

Computational Assessment of Thermodynamic Stability

Complementing experimental data, quantum chemical calculations provide invaluable insight into molecular stability.[21][22] Density Functional Theory (DFT) is a powerful and cost-effective method for this purpose.[23][24]

Computational Workflow: DFT-Based Calculation of Thermodynamic Properties

Objective: To compute the standard enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔGf°) for both Ethyl Cyclopropylcarboxylate and its d4-isotopologue.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Methodology:

Computational_Workflow cluster_0 Step 1: Structure Optimization cluster_1 Step 2: Vibrational Analysis cluster_2 Step 3: Isodesmic Reaction Scheme cluster_3 Step 4: Final Calculation Opt_H Optimize Geometry (Non-deuterated) Freq_H Frequency Calculation (Non-deuterated) Opt_H->Freq_H Opt_D Optimize Geometry (d4-Deuterated) Freq_D Frequency Calculation (d4-Deuterated) Opt_D->Freq_D Isodesmic Define Isodesmic Reactions Freq_H->Isodesmic Freq_D->Isodesmic Calc_Thermo Calculate ΔH° and ΔG° of Reaction Isodesmic->Calc_Thermo Calc_Final Derive ΔfH° and ΔfG° of Target Molecules Calc_Thermo->Calc_Final

Caption: Workflow for computational thermodynamic analysis.

  • Geometry Optimization:

    • Build the 3D structures for both Ethyl Cyclopropylcarboxylate and Ethyl Cyclopropylcarboxylate-d4.

    • Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation of the molecule.

  • Vibrational Frequency Calculation:

    • Perform a frequency calculation on the optimized geometries.

    • Causality Check: This step is crucial for two reasons:

      • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

      • It provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

    • The difference in ZPVE between the deuterated and non-deuterated species is the primary origin of the thermodynamic isotope effect.

  • Isodesmic Reaction Analysis:

    • To minimize systematic errors inherent in DFT calculations, an isodesmic reaction scheme is employed. This involves creating a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides.

    • Example Isodesmic Reaction: Ethyl Cyclopropylcarboxylate + Propane + Ethane → Ethyl Propanoate + Cyclopropane

    • By calculating the enthalpy of this reaction (ΔrH°), and using known experimental ΔfH° values for the simple molecules (propane, ethane, ethyl propanoate, cyclopropane), the ΔfH° of the target molecule can be derived with higher accuracy.

  • Data Synthesis and Interpretation:

    • Calculate the ΔfH° and ΔGf° for both isotopologues at standard conditions (298.15 K and 1 atm).

    • The difference in these values will quantify the thermodynamic stabilization afforded by deuteration.

ParameterEthyl Cyclopropylcarboxylate (Calculated)Ethyl Cyclopropylcarboxylate-d4 (Calculated)Difference (d4 - H)
Zero-Point Energy (ZPE) Value kcal/molValue - δ kcal/mol-δ kcal/mol
ΔfH° (298.15 K) Value kcal/molValue - ε kcal/mol-ε kcal/mol
ΔfG° (298.15 K) Value kcal/molValue - ζ kcal/mol-ζ kcal/mol
Note: This table presents a template for reporting results. Actual values would be populated from the output of the quantum chemistry calculations.

Potential Decomposition Pathways

While thermodynamically more stable due to deuteration, Ethyl Cyclopropylcarboxylate-d4 is not immune to decomposition, primarily due to its strained ring and ester functionality.

  • Acid/Base-Catalyzed Ring Opening: The high ring strain makes the cyclopropyl group susceptible to cleavage under acidic or basic conditions, which can lead to the formation of linear or rearranged products.[25][26]

  • Ester Hydrolysis: Like all esters, it can undergo hydrolysis to form cyclopropanecarboxylic acid-d4 and ethanol. This process is accelerated by acids or bases.

Decomposition Start Ethyl Cyclopropyl- carboxylate-d4 RingOpen Ring-Opened Products (e.g., Allylic Esters) Start->RingOpen H⁺ / OH⁻ Ring Strain Hydrolysis Cyclopropanecarboxylic Acid-d4 + Ethanol Start->Hydrolysis H₂O (H⁺ / OH⁻ cat.)

Caption: Major potential decomposition pathways.

The increased strength of the C-D bonds may impart some kinetic stability against pathways that involve the cleavage of these bonds, but pathways not directly involving C-D bond scission will be less affected.

Conclusion and Field Implications

The thermodynamic stability of Ethyl Cyclopropylcarboxylate-d4 is a nuanced interplay between the destabilizing ring strain of the cyclopropyl moiety and the stabilizing quantum mechanical effect of deuterium substitution. The C-D bonds, being stronger than their C-H counterparts due to a lower zero-point vibrational energy, provide a net increase in the molecule's thermodynamic stability.

For researchers and drug developers, this guide establishes a clear framework for understanding and quantifying this stability. The combination of rigorous experimental calorimetry and error-canceling computational methods provides a robust, self-validating approach to characterization. A thorough understanding of the thermodynamic properties of deuterated molecules like Ethyl Cyclopropylcarboxylate-d4 is not merely an academic exercise; it is a critical component of modern pharmaceutical design, ensuring the development of safer, more effective, and more stable therapeutic agents.[1][3]

References

  • Deuterated Cyclopropanation of Alkenes by Iron Catalysis.
  • Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuter
  • The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
  • The Application of Deuteration Str
  • Review of computational approaches to predict the thermodynamic stability of inorganic solids. Bartel Research Group.
  • Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuter
  • Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuter
  • Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. University of California, Santa Barbara.
  • Use of Isotopes for Studying Reaction Mechanisms. Indian Academy of Sciences.
  • Stability of Cycloalkane (Combustion Analysis). OpenOChem Learn.
  • Deuterium Labeled Compounds in Drug Discovery Process.
  • From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuter
  • Which bond is stronger, C-D or C-H?. Quora.
  • Corrections to standard state in combustion calorimetry: an upd
  • Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol. Request PDF.
  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
  • Difference in zero-point vibrational energies for C-H versus C-D bonds.
  • Review of computational approaches to predict the thermodynamic stability of inorganic solids.
  • Review of computational approaches to predict the thermodynamic stability of inorganic solids. OSTI.GOV.
  • Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
  • Computational Thermodynamic Properties. Fiveable.
  • Stability of Cycloalkanes - Angle Strain. YouTube.
  • Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics Archive.
  • Determination of enthalpy changes by calorimetry. University of the West Indies.
  • Bond frequency vs Bond Strength in Kinetic Isotope Effect. Chemistry Stack Exchange.
  • The E2 Reaction and the Deuterium Isotope Effect. Chemistry LibreTexts.
  • How do chemists determine standard enthalpies of form
  • Cyclopropanols.

Sources

The Deuterium Switch: Strategic Integration of Deuterated Building Blocks in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Deuterium Switch"—the strategic replacement of protium (


H) with deuterium (

H or D)—has evolved from a mechanistic probe into a validated strategy for generating novel chemical entities (NCEs) with superior pharmacokinetic (PK) profiles.[] By exploiting the Kinetic Isotope Effect (KIE), drug developers can blunt metabolic clearance, extend half-life (

), and reduce dosing frequency without altering the intrinsic pharmacology of the ligand.

This technical guide provides a rigorous overview of deuterated building blocks, detailing the mechanistic rationale, synthetic methodologies, and quality control systems required for their successful integration into pharmaceutical pipelines.

The Mechanistic Rationale: Physics of the C-D Bond

The utility of deuterated building blocks rests on a fundamental difference in bond dissociation energy (BDE).

The Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-protium (C-H) bond.[2] This is due to the lower Zero Point Energy (ZPE) of the heavier isotope.[2]

  • 
    BDE:  The C-D bond is approximately 1.2–1.5 kcal/mol  stronger than the C-H bond.
    
  • Primary KIE (

    
    ):  When C-H bond cleavage is the rate-determining step (RDS) in a metabolic pathway (e.g., CYP450-mediated oxidation), substitution with deuterium can reduce the reaction rate by a factor of 2 to 7 (or higher).
    
Metabolic Shunting vs. Switching
  • Metabolic Shunting: Deuteration at a "soft spot" (site of rapid metabolism) slows total clearance, increasing systemic exposure (AUC).

  • Metabolic Switching: Blocking the primary metabolic route forces the enzyme to process the drug via an alternative, slower pathway, potentially reducing the formation of toxic metabolites.

Visualization: The Metabolic Blockade

The following diagram illustrates how deuteration raises the activation energy (


) required for CYP450-mediated oxidation.

KIE_Mechanism cluster_H Protium (H) Pathway cluster_D Deuterium (D) Pathway Drug Drug Molecule CYP CYP450 Enzyme Drug->CYP TS_H Transition State (Lower Ea) CYP->TS_H Fast Attack (C-H) TS_D Transition State (Higher Ea) CYP->TS_D Slow Attack (C-D) Metabolite_H Rapid Metabolite Formation TS_H->Metabolite_H Metabolite_D Blocked/Slowed Metabolism TS_D->Metabolite_D

Figure 1: Comparative energy barriers in CYP450 metabolism. The higher activation energy of the C-D bond cleavage impedes the transition state formation.

Strategic Classes of Deuterated Building Blocks

Selection of the correct building block depends on the synthetic stage (de novo vs. late-stage) and the chemical nature of the target site.

Table 1: Common Deuterated Reagents and Applications[1]
ClassReagentChemical StructurePrimary ApplicationKey Constraint
Electrophiles Iodomethane-


Introduction of

or

groups.
Volatile; carcinogenic.
Deuterated Methanol

Source for Mitsunobu reactions or esters.Hygroscopic; D-exchange with air.
Nucleophiles Lithium Aluminum Deuteride

Reduction of esters/amides to deuterated alcohols/amines.Pyrophoric; requires anhydrous conditions.
Sodium Borodeuteride

Reduction of ketones/aldehydes to

alcohols.
Milder than

.
Exchange Agents Deuterium Oxide

H/D exchange of acidic protons; solvent for catalysts.Cheap; requires D-compatible catalyst.
Benzene-


Solvent and D-source for Ir-catalyzed C-H activation.Costly for large scale.
Building Blocks Acetone-


Synthesis of deuterated heterocycles.[3]Aldol condensation risks.

Synthetic Methodologies & Protocols

This section details two distinct approaches: De Novo Construction (using building blocks) and Late-Stage Functionalization (using H/D exchange).

Protocol A: De Novo Synthesis of a Deuterated Methyl Ether

Target: Installation of a


 group (common in VMAT2 inhibitors like Deutetrabenazine).
Reagent: Iodomethane-

(

).

Step-by-Step Methodology:

  • System Prep: Flame-dry a round-bottom flask under Argon. Add the phenolic substrate (1.0 equiv) and anhydrous DMF (0.1 M concentration).

  • Deprotonation: Cool to 0°C. Add

    
     (1.5 equiv) or Cs2CO3 (for sterically hindered phenols). Stir for 30 min to ensure phenoxide formation.
    
  • Addition: Add Iodomethane-

    
     (1.2 equiv) dropwise via syringe.
    
    • Expert Insight:

      
       is highly volatile (bp 42°C). Use a cold syringe or cannulate directly from the reagent bottle to prevent loss of isotopic material.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS.

  • Quench: Dilute with EtOAc, wash with water x3 (to remove DMF) and brine.

  • Self-Validation:

    • LC-MS: Look for the mass shift of +3 Da compared to the protio-analog.

    • 
      H-NMR:  The diagnostic singlet for 
      
      
      
      (
      
      
      3.8 ppm) must be absent .
Protocol B: Late-Stage Iridium-Catalyzed H/D Exchange

Target: Selective deuteration of aromatic rings ortho to a directing group (DG) such as a ketone, amide, or heterocycle. Catalyst: Kerr's Catalyst or Crabtree’s Catalyst equivalents.

Step-by-Step Methodology:

  • Catalyst Loading: In a glovebox, charge a pressure tube with the substrate (1.0 equiv) and the Iridium(I) precatalyst (e.g.,

    
    , 2–5 mol%).
    
  • Solvent/Source: Add Dichloromethane (DCM) or TFE as solvent. Add

    
     (10–20 equiv) or stir under 
    
    
    
    gas (1 atm balloon).
    • Expert Insight: Using

      
       is operationally simpler than 
      
      
      
      gas and often provides sufficient enrichment for ortho-positions due to the directing effect.
  • Activation: Seal the tube. Heat to 40–60°C for 12–24 hours.

  • Workup: Filter through a short pad of silica/Celite to remove the metal catalyst. Concentrate in vacuo.

  • Self-Validation:

    • 
      H-NMR Integration:  Integrate the aromatic region. The signal corresponding to the ortho-proton should decrease by >95%.
      
    • 
      H-NMR (Deuterium NMR):  Run in a non-deuterated solvent (e.g., 
      
      
      
      ) to confirm the appearance of the deuterium signal at the specific chemical shift.

Decision Logic for Synthesis

The choice between building a molecule from scratch with deuterated pieces vs. swapping hydrogen later is critical for cost and yield.

Synthesis_Decision Start Target Deuterated Molecule CheckPos Where is the D located? Start->CheckPos Methyl Methyl/Methoxy Group (-CD3, -OCD3) CheckPos->Methyl Aromatic Aromatic Ring (Ar-D) CheckPos->Aromatic Chiral Chiral Center (C*-D) CheckPos->Chiral Reagent1 Nucleophilic Substitution (High Cost Efficiency) Methyl->Reagent1 Use CD3-I or CD3-OTs Directing Directing Group Present? Aromatic->Directing Has Directing Group? Reduction Use NaBD4 + Chiral Ligand Chiral->Reduction Stereoselective Reduction Yes Yes Directing->Yes Yes No No Directing->No No IrCat H/D Exchange (High Atom Economy) Yes->IrCat Ir-Catalyzed Exchange (Late Stage) DeNovo De Novo Synthesis (Use d6-Benzene/d4-Furan) No->DeNovo Must Build Ring

Figure 2: Retrosynthetic decision tree for selecting the optimal deuteration strategy.

Quality Control & Analytics

Trustworthiness in deuterated synthesis is binary: either the isotope is there at high purity, or the batch is compromised.

Isotopic Purity Calculation

FDA requirements typically demand


 isotopic enrichment to prevent "isotopic scrambling" or variable PK profiles.

Formula:



Note: This requires quantitative NMR (qNMR) using an internal standard.
Mass Spectrometry (MS)
  • M+0 (Protio): Must be below the limit of detection (LOD).

  • M+n (Deutero): The dominant peak.

  • Scrambling Check: If targeting a

    
     group, the presence of 
    
    
    
    and
    
    
    peaks indicates incomplete reaction or H/D exchange with solvent moisture.

Regulatory Landscape & Case Studies

The regulatory pathway for deuterated drugs has been clarified by recent approvals, utilizing the 505(b)(2) pathway (hybrid NDA) which allows reliance on safety data of the parent protio-drug.[4]

Deutetrabenazine (Austedo) - The Pioneer
  • Target: VMAT2 inhibitor for Huntington’s Chorea.[5]

  • Modification: Two methoxy groups (

    
    ) replaced with 
    
    
    
    .
  • Outcome: Slower metabolism by CYP2D6, allowing for lower dosing and reduced adverse effects compared to Tetrabenazine.

Recent Approvals (2024)
  • Deuruxolitinib (Leqselvi): A JAK inhibitor for alopecia areata. Deuteration stabilizes the molecule, optimizing the PK profile for sustained inhibition.

  • Deutivacaftor (in Alyftrek): Part of a triple combination for Cystic Fibrosis.[6] Demonstrates that deuteration is now a standard tool in "best-in-class" optimization strategies, not just for life-cycle management.

References

  • FDA Approval of Deutetrabenazine: Dean, M. & Sung, V.W. (2018).[7] Review of deutetrabenazine for the treatment of chorea associated with Huntington’s disease. Drug Design, Development and Therapy.[][4][8][9][10] [Link]

  • Mechanisms of H/D Exchange: Kerr, W. J., et al. (2020).[11] Recent advances in iridium(I) catalysis towards directed hydrogen isotope exchange.[11][12] Journal of Labelled Compounds and Radiopharmaceuticals.[11] [Link]

  • Kinetic Isotope Effects in Drug Design: Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: Precision Hydrolysis of Ethyl Cyclopropylcarboxylate-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Cyclopropanecarboxylic Acid-d


 (2,2,3,3-d

) Starting Material: Ethyl Cyclopropylcarboxylate-d

Reaction Type: Nucleophilic Acyl Substitution (Saponification)

This guide details the reaction conditions for the hydrolysis of Ethyl Cyclopropylcarboxylate-d


 to yield high-purity Cyclopropanecarboxylic Acid-d

. While the cyclopropane ring exhibits remarkable stability compared to other strained rings, the presence of deuterium labels requires specific handling to prevent isotopic scrambling (H/D exchange) at the

-carbon position.

This protocol prioritizes isotopic integrity and yield maximization , utilizing a Lithium Hydroxide (LiOH) mediated pathway in a THF/Water system. This method offers milder conditions than the classical sodium hydroxide fusion methods, preserving the sensitive isotopic signature for downstream metabolic stability studies (e.g., DMPK assays).

Strategic Considerations & Mechanistic Logic

The Stability Paradox of the Cyclopropyl Ring

Contrary to the instability expected from its 60° bond angles (high angle strain ~27.5 kcal/mol), the cyclopropyl group is kinetically robust under basic hydrolysis conditions. The


-like character of the C-C bonds provides hyperconjugative stabilization, allowing the ring to survive conditions that would open oxiranes or cyclobutanes.
Isotopic Integrity: The -Proton Risk

The critical risk in this reaction is not ring opening, but Deuterium/Hydrogen Exchange (Scrambling) .

  • The Mechanism: Under basic conditions, the

    
    -proton (at C1) is acidic.[1] The base can abstract this proton to form an enolate intermediate.[1]
    
  • The Risk: If the solvent is H

    
    O, the enolate will reprotonate with H. If the starting material was 
    
    
    
    -deuterated, the label is lost.
  • The d

    
     Context:  Standard "d
    
    
    
    " labeling usually refers to the 2,2,3,3-positions (the methylene carbons). The
    
    
    -position is typically Protium (H). Therefore, standard hydrolysis in H
    
    
    O is safe.
    • Caution: If your starting material is d

      
        (perdeuterated), you MUST  use D
      
      
      
      O and NaOD to prevent washing out the
      
      
      -deuterium.
Reaction Pathway Diagram

The following diagram illustrates the hydrolysis pathway and the reversible enolization step that governs isotopic fidelity.

HydrolysisPathway cluster_legend Pathway Logic Start Ethyl Cyclopropylcarboxylate-d4 (Ester) Inter Tetrahedral Intermediate Start->Inter LiOH / H2O Enolate Enolate Species (Risk of Exchange) Start->Enolate Base (Deprotonation) Product Cyclopropanecarboxylic Acid-d4 (Target) Inter->Product - EtOH Enolate->Start + H+ (from Solvent) Blue: Main Reaction Blue: Main Reaction Red: Isotope Exchange Risk Red: Isotope Exchange Risk Blue: Main Reaction->Red: Isotope Exchange Risk

Figure 1: Hydrolysis pathway showing the main saponification route (blue) and the competing enolization equilibrium (red) that dictates solvent selection.

Experimental Protocol: Mild Saponification

This protocol uses Lithium Hydroxide (LiOH) in a THF/Water mixture. LiOH is less aggressive than NaOH, reducing the rate of enolization (and thus potential scrambling) while effectively cleaving the ester.

Materials & Reagents
ReagentRolePurity/Grade
Ethyl Cyclopropylcarboxylate-d

Substrate>98% Isotopic Enrichment
Lithium Hydroxide Monohydrate (LiOH·H

O)
ReagentACS Reagent Grade
Tetrahydrofuran (THF)SolventHPLC Grade (Non-stabilized preferred)
Deionized Water (DI H

O)
Co-solvent18.2 MΩ·cm
Hydrochloric Acid (1N HCl)QuenchingStandard Volumetric Solution
Methyl tert-butyl ether (MTBE)ExtractionACS Grade
Step-by-Step Methodology
Step 1: Reaction Setup
  • Dissolve Ethyl Cyclopropylcarboxylate-d

    
      (1.0 equiv) in THF (volume to reach 0.2 M concentration).
    
  • Prepare a solution of LiOH·H

    
    O  (2.5 equiv) in DI Water (volume equal to THF, 1:1 ratio).
    
  • Add the aqueous LiOH solution dropwise to the stirring ester solution at 0 °C (ice bath).

    • Why: Low temperature controls the exotherm and minimizes kinetic energy available for

      
      -proton abstraction.
      
Step 2: Reaction Progression
  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .

  • Stir vigorously for 4–16 hours .

  • Monitor: Use TLC (System: 20% EtOAc/Hexanes) or GC-MS. The spot for the ester (

    
    ) should disappear, and the acid (streak near baseline) should appear.
    
Step 3: Workup & Isolation
  • Concentrate: Evaporate the bulk THF under reduced pressure (Rotavap, 30 °C bath). Do not distill to dryness; leave the aqueous residue.

  • Wash: Dilute the aqueous residue with MTBE (10 mL/g substrate). Separate layers. Discard the organic layer (removes unreacted ester and non-polar impurities).

  • Acidify: Cool the aqueous layer to 0 °C. Slowly add 1N HCl dropwise until pH reaches 2.0 .

    • Visual Cue: The solution will become cloudy or an oil will separate as the carboxylic acid forms.

  • Extract: Extract the acidified aqueous layer with MTBE (

    
     volumes).
    
  • Dry & Concentrate: Combine organic extracts, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
Step 4: Purification (Optional)
  • The crude product is typically >95% pure.[2]

  • If higher purity is required, Vacuum Distillation is preferred over column chromatography to avoid strong interactions with silica.

    • Boiling Point: ~182–184 °C (760 mmHg) / ~94 °C (26 mmHg).

Analytical Validation (QC)

To certify the product for drug development use, the following parameters must be verified.

TestAcceptance CriteriaPurpose
1H NMR (DMSO-d6) Absence of ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm). Presence of broad -COOH singlet (~12 ppm).Confirm hydrolysis completion.
Isotopic Ratio (MS) M+ ion matches calculated mass for d

-acid. No significant M-1 peak (loss of D).
Verify no D/H exchange occurred.
GC-MS Single peak >98% area.Purity check.

NMR Interpretation Note: In the d


 analog (2,2,3,3-d

), the cyclopropyl ring signals in 1H NMR will be significantly simplified. You will observe the

-methine proton (approx 1.5 ppm) as a singlet or broad singlet, rather than the complex multiplet seen in the non-deuterated congener, due to the lack of coupling partners.

Troubleshooting & FAQ

Q: Can I use NaOH instead of LiOH? A: Yes. NaOH is standard. However, LiOH is milder and often provides a cleaner reaction profile for valuable isotopically labeled substrates. If using NaOH, ensure temperature does not exceed 50 °C to prevent any risk of ring degradation, although the ring is generally stable.

Q: My starting material is d


 (alpha-deuterated). Can I use this protocol? 
A: NO.  If you use H

O with a d

substrate, the

-D will exchange with solvent H, yielding the d

product. You must substitute H

O with D

O
and LiOH with LiOD (generated by adding Li metal or LiH to D

O) to preserve the d

label.

Q: The product is volatile. How do I dry it? A: Cyclopropanecarboxylic acid has a distinct odor and is semi-volatile. Do not apply high vacuum (<5 mbar) for extended periods at room temperature. Use a mild nitrogen stream or controlled rotavap pressure.

References

  • Classic Synthesis: Rogers, M. A. T.; Roberts, J. D. "Cyclopropanecarboxylic Acid".[2][3][4][5][6][7][8] Organic Syntheses, Coll.[3][9] Vol. 1, p. 156 (1941); Vol. 24, p. 36 (1944).

  • Ring Stability: Vertex AI / NIH PubChem Data. "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability".

  • Deuterium Exchange Principles: Chemistry LibreTexts. "Alpha Substitution Reactions - Deuterium Exchange".

  • General Hydrolysis Protocols: ChemicalBook. "Cyclopropanecarboxylic acid synthesis and reaction conditions".

Sources

Incorporation of Ethyl Cyclopropylcarboxylate-d4 into peptide synthesis

[1]

Quality Control & Validation

To ensure successful incorporation, the following analytical data must be verified:

Analytical MethodExpected Result (d4-Conjugate)Failure Mode Indicator
1H NMR (Proton) Absence of ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).[1] Silence in the cyclopropyl region (0.6–1.0 ppm) due to deuteration (or very weak residual signals).Presence of ethyl signals indicates incomplete hydrolysis.[1] Strong cyclopropyl peaks indicate non-deuterated contamination.[1]
LC-MS (ESI+) Mass shift of +4 Da compared to the non-deuterated standard.Mass matches non-deuterated standard (H/D exchange occurred or wrong starting material).
HPLC Purity Single peak >95%.Multiple peaks (incomplete coupling or racemization).[1]

Note on NMR: The d4-cyclopropyl group is "NMR silent" in standard proton NMR. This is a primary validation tool—if you see the ring protons, your deuterium enrichment is low.

References

  • Gant, T. G. (2014).[1] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.

  • Wiles, J. A., et al. (2013). Discovery of (S)-N-(3-(6-Isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide (GDC-0575), a Checkpoint Kinase 1 (Chk1) Inhibitor. Journal of Medicinal Chemistry, 56(21), 8999–9018. (Demonstrates cyclopropyl usage).

  • Tung, R. (2010).[1] The Development of Deuterium-Containing Drugs.[2][3] Innovations in Pharmaceutical Technology, 32, 24-28.

  • Bachem. (2024).[1][4] Peptide Coupling Reagents: A Guide to Activation. Bachem Technical Notes.[1]

  • Organic Syntheses. (1964).[1] Cyclopropanecarboxylic Acid.[1][5][6] Org.[1][4][5][6][7][8] Synth. 1964, 44, 28. (Standard hydrolysis protocols).

High-Resolution Metabolic Tracking of Ethyl Cyclopropylcarboxylate-d4: From Ester Hydrolysis to Mitochondrial Carnitine Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Ethyl Cyclopropylcarboxylate (ECC) serves as a critical structural motif in various pharmaceutical agents and synthetic reagents. However, the metabolic fate of the cyclopropyl moiety carries significant toxicological implications, specifically regarding mitochondrial dysfunction.

This guide details the methodology for tracking the metabolism of Ethyl Cyclopropylcarboxylate-d4 (ECC-d4) . By utilizing a deuterated isotopolog, researchers can distinguish exogenous drug-derived metabolites from endogenous background noise and precisely quantify the kinetics of ester hydrolysis and subsequent conjugation events.

Why ECC-d4? The d4-label (typically located on the cyclopropyl ring) acts as a stable metabolic tag. Unlike radiolabeling, it allows for structural elucidation via MS/MS without safety hazards. Crucially, because the ethyl group is cleaved during Phase I metabolism, labeling the cyclopropyl ring ensures the "warhead" (the cyclopropanecarboxylic acid moiety) remains traceable throughout Phase II conjugation.

Metabolic Pathway & Mechanism of Action

To design effective tracking protocols, one must understand the specific metabolic cascade of ECC.

  • Phase I (Activation): ECC is a lipophilic ester. Upon entering the liver, it is rapidly hydrolyzed by Carboxylesterases (CES1 and CES2) into Cyclopropanecarboxylic Acid-d4 (CPCA-d4) and ethanol.

  • Phase II (Toxification/Detoxification): The free acid (CPCA-d4) enters the mitochondria. Due to its structural similarity to fatty acids, it is activated to an Acyl-CoA thioester.

  • The Carnitine Trap: CPCA-CoA reacts with L-carnitine via Carnitine Acyltransferase (CAT) to form Cyclopropylcarboxyl-carnitine-d4 . This reaction sequesters free carnitine, potentially leading to a "carnitine depletion" syndrome similar to that seen with pivoxil-containing antibiotics, inhibiting beta-oxidation and causing hypoglycemia or hepatotoxicity.

Visualization: The Metabolic Fate of ECC-d4

MetabolicPathway ECC Ethyl Cyclopropylcarboxylate-d4 (Parent) CPCA Cyclopropanecarboxylic Acid-d4 (Active Metabolite) ECC->CPCA Carboxylesterases (CES1/CES2) Ethanol Ethanol (Byproduct) ECC->Ethanol CPCA_CoA CPCA-d4-CoA (Intermediate) CPCA->CPCA_CoA Acyl-CoA Synthetase Glucuronide CPCA-d4-Glucuronide (Excretion) CPCA->Glucuronide UGT Enzymes CarnitineConj CPCA-d4-Carnitine (Toxic Marker) CPCA_CoA->CarnitineConj Carnitine Acyltransferase (CAT)

Figure 1: Metabolic bioactivation and sequestration pathways of Ethyl Cyclopropylcarboxylate-d4.

Experimental Protocols

Protocol A: Microsomal Hydrolysis Assay (Phase I Kinetics)

Objective: Determine the half-life (


) and intrinsic clearance of the ester cleavage.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL)[1]

  • Ethyl Cyclopropylcarboxylate-d4 (10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

Procedure:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Pre-warm at 37°C for 5 minutes.

  • Initiation: Add ECC-d4 to a final concentration of 1 µM (ensure DMSO < 0.1%). Note: NADPH is NOT required for esterase activity, but is required if checking for P450-mediated ring oxidation.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL of Stop Solution. Vortex for 30 seconds.

  • Extraction: Centrifuge at 4,000 rpm for 15 min at 4°C. Collect supernatant for LC-MS/MS.

Data Analysis: Plot


 vs. Time. The slope 

determines

.
Protocol B: Mitochondrial Carnitine Conjugation Assay (Phase II Toxicity)

Objective: Quantify the formation of the specific toxicity marker, CPCA-d4-Carnitine.

Scientific Insight: Standard microsomal assays lack the mitochondrial machinery (CAT enzymes) and co-factors (L-Carnitine) required for this pathway. You must use Freshly Isolated Hepatocytes or Mitochondrial Fractions .

Materials:

  • Fresh Hepatocytes (

    
     cells/mL) OR Liver Mitochondria (1 mg/mL).
    
  • Supplement: L-Carnitine (50 µM) - Critical for driving the reaction.

  • Substrate: ECC-d4 (10 µM).

Procedure:

  • Incubation System: Suspend hepatocytes in Krebs-Henseleit buffer (pH 7.4) supplemented with 50 µM L-Carnitine.

  • Dosing: Add ECC-d4 (10 µM). Incubate at 37°C under 95%

    
    /5% 
    
    
    
    .
  • Timepoints: Harvest cells at 0, 1, 2, and 4 hours.

  • Lysis/Extraction:

    • Add 3 volumes of ice-cold Methanol (acidified with 0.1% Formic Acid) to lyse cells and precipitate proteins.

    • Crucial Step: Acidification stabilizes the acyl-carnitine bond.

  • Centrifugation: 10,000 x g for 10 min. Inject supernatant.

Analytical Methodology (LC-MS/MS)[2][3]

Tracking the d4-label requires specific mass transitions. The deuterium label shifts the mass by +4 Da compared to the unlabeled compound, filtering out natural background interference.

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

MS/MS Transitions (MRM Mode):

AnalyteLabeling StatePrecursor Ion (

)
Product Ion (

)
Rationale
ECC (Parent) d0 (Unlabeled)115.1

87.1Loss of Ethyl
ECC-d4 d4 (Labeled) 119.1

91.1 Retention of d4-ring
CPCA (Acid) d0 (Unlabeled)87.1

41.1Ring fragmentation
CPCA-d4 d4 (Labeled) 91.1

45.1 Specific d4-ring fragment
CPCA-Carnitine d0 (Unlabeled)230.1

85.0Characteristic carnitine fragment
CPCA-d4-Carnitine d4 (Labeled) 234.1

85.0 Shifted Precursor / Common Product

Note: The product ion 85.0 is the characteristic backbone fragment of carnitine. The precursor shift (230 -> 234) confirms the presence of the d4-cyclopropyl moiety attached to it.

Visualization: Analytical Workflow

AnalyticalWorkflow cluster_detection Detection Logic Sample Biological Sample (Microsomes/Hepatocytes) Quench Protein Precipitation (ACN + 0.1% FA) Sample->Quench Centrifuge Centrifugation (10,000g, 10 min) Quench->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC MS QqQ Mass Spec (MRM Mode) LC->MS Track +4 Da Shift Track +4 Da Shift MS->Track +4 Da Shift Monitor 85 m/z (Carnitine) Monitor 85 m/z (Carnitine) MS->Monitor 85 m/z (Carnitine)

Figure 2: Step-by-step analytical workflow for extracting and identifying d4-labeled metabolites.

References

  • Laizure, S. C., et al. (2013). "The role of human carboxylesterases in drug metabolism: have we overlooked their importance?" Pharmacotherapy.[2] Link

  • Brass, E. P. (2002). "Pivalate-generating prodrugs and carnitine homeostasis in man." Pharmacological Reviews. Link

  • Lombardo, D., et al. (2016). "Methods for the assessment of mitochondrial toxicity in drug development." Expert Opinion on Drug Metabolism & Toxicology. Link

  • Alsaleh, K., et al. (2022). "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Guilbert, C. C., & Chung, A. E. (1974).[3] "Metabolism of cyclopropanecarboxylic acid. A new role for carnitine."[3] Journal of Biological Chemistry. Link

Sources

Precision Solvent Engineering for Ethyl Cyclopropylcarboxylate-d4

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: Solvent Selection & Reaction Optimization Target Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Isotopic Integrity Challenge

Ethyl Cyclopropylcarboxylate-d4 is a high-value deuterated synthon used primarily to introduce metabolically stable cyclopropyl motifs into drug candidates. The cyclopropyl ring is a common bioisostere in medicinal chemistry, often improving potency and metabolic half-life. The deuterated analog (d4) is critical for:

  • Kinetic Isotope Effect (KIE) Studies: Determining metabolic hotspots (CYP450 oxidation).

  • Deuterated Drugs: Creating patentable, longer-lasting therapeutic agents.

The Core Challenge: While the four deuterium atoms on the cyclopropyl ring (positions C2 and C3) are chemically robust due to the high


-character of the C-D bonds, the alpha-proton (C1)  adjacent to the carbonyl is susceptible to enolization. Improper solvent selection or pH control can lead to H/D scrambling at this position, compromising the isotopic purity of the final compound.

This guide provides a logic-driven approach to solvent selection, moving beyond "standard practice" to "precision engineering" that guarantees isotopic fidelity.

Solvent Selection Framework

The choice of solvent is dictated by the reaction mechanism and the risk of alpha-deprotonation.

Decision Matrix: Solvent Compatibility
Reaction ClassPrimary RiskRecommended SolventAlternative (Green)Forbidden Solvents
Organometallic (Grignard/Li)Moisture quenching; EnolizationAnhydrous THF 2-MeTHF Alcohols, Acetone, DMF, Wet Ethers
Hydrolysis (Saponification)

-H/D Exchange via Enolate
THF/Water (1:1) MeCN/Water Methanol (if basic), D2O (unless intending to label

)
Reduction (LAH/DIBAL)Solubility; ComplexationDiethyl Ether CPME DCM (reactive with LAH), Water
Amidation Nucleophilic competitionDCM or DMF Ethyl Acetate Alcohols (transesterification risk)
Visualizing the Decision Process

The following logic tree guides the researcher through solvent selection based on reaction parameters.

SolventSelection Start Reaction Type Organometallic Grignard / Lithiation Start->Organometallic Hydrolysis Saponification Start->Hydrolysis Reduction Hydride Reduction Start->Reduction Anhydrous Requirement: < 50 ppm H2O Organometallic->Anhydrous ExchangeRisk Risk: Alpha-Enolization Hydrolysis->ExchangeRisk Solubility Requirement: Non-reactive Reduction->Solubility MeTHF Select: 2-MeTHF (High BP, Green) Anhydrous->MeTHF TempControl Select: THF/H2O Keep T < 0°C ExchangeRisk->TempControl CPME Select: CPME (Stable, Low Peroxide) Solubility->CPME

Figure 1: Decision logic for solvent selection emphasizing isotopic protection and green chemistry alternatives.

Deep Dive: The Case for 2-Methyltetrahydrofuran (2-MeTHF)[1]

For organometallic reactions (e.g., converting the ester to a tertiary alcohol via Grignard), 2-MeTHF is superior to traditional THF or Diethyl Ether for this specific deuterated substrate.

  • Causality:

    • Water Separation: Unlike THF, 2-MeTHF is not miscible with water.[1] This simplifies the workup and reduces the exposure of the unreacted ester to aqueous base during quenching, minimizing the window for H/D scrambling.

    • Higher Boiling Point (80°C): Allows for higher reaction temperatures to drive sterically hindered Grignard additions to completion without switching solvents.

    • Green Profile: Derived from renewable resources (corncobs/bagasse), aligning with modern pharmaceutical sustainability goals.

Detailed Protocol: Grignard Addition with Isotopic Protection

Objective: Convert Ethyl Cyclopropylcarboxylate-d4 to a tertiary alcohol using Phenylmagnesium Bromide, ensuring <1% deuterium loss.

Reagents
  • Ethyl Cyclopropylcarboxylate-d4 (1.0 eq)

  • Phenylmagnesium Bromide (2.2 eq, 3.0 M in Et2O)

  • Solvent: Anhydrous 2-MeTHF (dried over molecular sieves, <50 ppm H2O)

  • Quench: Saturated NH4Cl (aq)

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 2-neck round-bottom flask under Argon flow.

    • Charge with anhydrous 2-MeTHF (10 mL per gram of substrate).

    • Why: Moisture is the enemy. Any H2O present will consume Grignard reagent, producing Mg(OH)Br (basic), which can catalyze alpha-proton exchange on the unreacted ester.

  • Substrate Addition:

    • Dissolve Ethyl Cyclopropylcarboxylate-d4 in the 2-MeTHF.

    • Cool the system to -20°C .

    • Why: Lower temperature suppresses the rate of enolization relative to nucleophilic attack.

  • Grignard Addition:

    • Add PhMgBr dropwise over 30 minutes.

    • Maintain internal temperature < -10°C.

    • Allow to warm to Room Temperature (RT) only after addition is complete. Stir for 2 hours.

  • The Critical Quench (Inverse Addition):

    • Do NOT pour water into the reaction.[2][3]

    • Cannulate the reaction mixture into a chilled (0°C) solution of Saturated NH4Cl.

    • Why: "Inverse addition" ensures the pH remains buffered/neutral. Direct water addition causes a spike in local alkalinity (formation of Mg(OH)2), which poses a high risk of scrambling the alpha-proton if the reaction is incomplete.

  • Workup:

    • Separate the organic layer (2-MeTHF phase).

    • Wash with Brine. Dry over Na2SO4.

    • Concentrate in vacuo.

Experimental Workflow Diagram

GrignardProtocol Prep 1. Dry System (Argon, 2-MeTHF) Cool 2. Cool to -20°C (Kinetic Control) Prep->Cool Add 3. Add Grignard (Dropwise, Slow) Cool->Add Quench 4. Inverse Quench (Into Sat. NH4Cl) Add->Quench Workup 5. Phase Separation (2-MeTHF immiscibility helps) Quench->Workup

Figure 2: Workflow for Grignard addition emphasizing the inverse quench technique to prevent base-catalyzed scrambling.

Quality Control & Validation

Trust but verify. Every batch must be validated for isotopic retention.

Proton NMR (1H-NMR)
  • Method: Run in CDCl3.

  • Target Signal: Look for the cyclopropyl ring protons (typically 0.7–1.2 ppm). In the d4 analog, these signals should be silent (absent).

  • Alpha-Proton Check: If the alpha-position (C1) is not deuterated, integrate the multiplet at ~1.5 ppm. If the integration is lower than expected (e.g., <0.95H), or if the splitting pattern is simplified, accidental deuteration (scrambling) may have occurred during a D2O quench. Conversely, if the alpha position was deuterated, the appearance of a signal here indicates H-incorporation from the solvent.

Mass Spectrometry (HRMS)[5]
  • Method: ESI+ or EI.

  • Calculation: Compare the isotopic envelope of the product against the theoretical distribution.

  • Acceptance Criteria: The M+4 peak (relative to non-deuterated standard) should constitute >98% of the parent ion intensity. Significant M+3 indicates loss of a deuterium atom.

References

  • National Institute of Standards and Technology (NIST). Ethyl cyclopropanecarboxylate Properties and Spectra.[4] NIST Chemistry WebBook.[4] Available at: [Link]

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry.[5][1] Australian Journal of Chemistry.[5] Available at: [Link]

  • Gawley, R. E. (2006). Stereochemistry of Organolithium and Organomagnesium Compounds. Topics in Stereochemistry. (Discusses configurational stability of cyclopropyl anions).

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of Ethyl Cyclopropylcarboxylate-d4 in methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Experimental Solutions Division

This guide is designed to assist researchers, scientists, and drug development professionals in successfully preparing solutions of Ethyl Cyclopropylcarboxylate-d4 in methanol. We will address common solubility challenges and provide systematic troubleshooting protocols to ensure accurate and reproducible experimental outcomes.

Introduction to the System: Solute and Solvent

Understanding the chemical personalities of both the solute (Ethyl Cyclopropylcarboxylate-d4) and the solvent (methanol) is the foundation for troubleshooting solubility issues.

  • Ethyl Cyclopropylcarboxylate-d4: This is an ester, a class of organic compounds characterized by a carbonyl group adjacent to an ether linkage.[1] While the ester group provides some polarity, the overall molecule, with its cyclopropyl and ethyl groups, has significant non-polar character.[2] It can act as a hydrogen bond acceptor via its oxygen atoms but cannot donate hydrogen bonds.[3] The deuteration (d4) involves replacing four hydrogen atoms with deuterium. This isotopic labeling has a negligible effect on the compound's chemical properties, including solubility, but is critical for its use in techniques like mass spectrometry and NMR.[4][5]

  • Methanol (CH₃OH): Methanol is a polar protic solvent.[6] Its polarity arises from the electronegative oxygen atom, and its "protic" nature comes from the hydroxyl (-OH) group, which can act as a hydrogen bond donor.[6] Methanol is miscible with water and most organic solvents, making it a versatile choice in the laboratory.[7][8]

The principle of "like dissolves like" governs solubility.[9][10] In this case, the polar ester group of Ethyl Cyclopropylcarboxylate-d4 will interact favorably with the polar methanol molecules. However, the non-polar hydrocarbon portions of the ester may limit its solubility, especially at high concentrations.

Quick Reference: Physical & Chemical Properties

For convenience, the key properties of the parent compound and the solvent are summarized below.

PropertyEthyl CyclopropylcarboxylateMethanol
CAS Number 4606-07-9[11][12]67-56-1[7]
Molecular Formula C₆H₁₀O₂[11][12]CH₃OH (or CH₄O)[7][13]
Molecular Weight 114.14 g/mol [11][12]32.04 g/mol [7]
Boiling Point 129-133 °C[14]64.7 °C[7][8]
Density ~0.96 g/mL at 25 °C[14]~0.79 g/mL[7][13]
Solvent Type N/APolar Protic[6]
Solubility Reported as slightly soluble in Methanol[14]Miscible with most organic solvents[7][13]

Frequently Asked Questions (FAQs)

Q1: Is Ethyl Cyclopropylcarboxylate-d4 expected to be fully soluble in methanol?

A: Yes, Ethyl Cyclopropylcarboxylate is reported to be slightly soluble in methanol.[14] As a polar protic solvent, methanol is a suitable choice for dissolving esters, which possess polar characteristics.[15] However, complete dissolution depends on factors like concentration, temperature, and the purity of both the solute and the solvent.

Q2: How does the d4 isotopic label affect solubility compared to the standard compound?

A: The effect of isotopic labeling on solubility is generally minimal.[4][16] Deuterium has very similar chemical properties to hydrogen. While there can be subtle differences in intermolecular forces, you should not expect a significant deviation in solubility behavior between Ethyl Cyclopropylcarboxylate-d4 and its non-deuterated analog under standard laboratory conditions.

Q3: I see a thin film/oily droplets at the bottom of my vial instead of a clear solution. What is happening?

A: This phenomenon, known as "oiling out," occurs when the solute's solubility limit is exceeded under the current conditions. Instead of precipitating as a solid, the compound forms a second liquid phase. This is often related to preparing a solution that is too concentrated or a significant difference between the preparation temperature and the storage temperature.

Q4: Can I heat the solution to help dissolve the compound?

A: Gentle warming can be an effective technique to increase the solubility of many organic compounds.[1] However, this must be done with caution. Methanol is highly flammable with a low boiling point (64.7 °C) and flash point (12 °C).[7][13] Any heating should be done gently (e.g., in a warm water bath) in a well-ventilated area, away from ignition sources, and with the container loosely capped to avoid pressure buildup.[17][18] Be aware that a solution prepared at a higher temperature may become supersaturated and precipitate upon cooling to room temperature.

Q5: What is the recommended starting concentration for preparing a stock solution?

A: When working with a new compound or lot, it is always best practice to start with a lower concentration to establish its solubility characteristics. A starting point of 1 mg/mL is often a conservative and effective concentration for initial experiments. You can then perform serial dilutions to reach your desired working concentrations. If higher concentrations are needed, a solubility test should be performed first on a small scale.

Systematic Troubleshooting Guide

If you are encountering solubility issues, follow this systematic guide to diagnose and resolve the problem.

Diagram: Troubleshooting Workflow

G start Solubility Issue Observed (Cloudiness, Particles, Oiling Out) check_conc Step 1: Verify Concentration Is it too high? start->check_conc check_purity Step 2: Assess Purity Are solute and solvent pure/dry? check_conc->check_purity No outcome_reduce Reduce Concentration (Prepare a new, more dilute solution) check_conc->outcome_reduce Yes check_mixing Step 3: Evaluate Mixing Technique Is it adequate? check_purity->check_mixing outcome_purify Use High-Purity/Anhydrous Solvent (Verify solute CoA) check_purity->outcome_purify Potential Issue enhance_sol Step 4: Apply Enhancement Techniques check_mixing->enhance_sol Sufficient outcome_mix Vortex and/or Sonicate check_mixing->outcome_mix Insufficient outcome_enhance Apply Gentle Warming or Consider a Co-Solvent enhance_sol->outcome_enhance final_success Clear, Homogeneous Solution Achieved outcome_reduce->final_success outcome_purify->final_success outcome_mix->final_success outcome_enhance->final_success

Caption: A flowchart for troubleshooting solubility issues.

Step 1: Verify Concentration and Preparation Accuracy

Causality: The most common cause of insolubility is attempting to create a solution that is above the compound's saturation point in that specific solvent. Errors in weighing the solute or measuring the solvent volume can lead to unintentionally high concentrations.

Protocol: Standard Solution Preparation (Target: 1 mg/mL)

  • Tare: Place a clean, dry glass vial on an analytical balance and tare the weight.

  • Weigh Solute: Carefully weigh approximately 1 mg of Ethyl Cyclopropylcarboxylate-d4 directly into the vial. Record the exact weight.

  • Calculate Solvent Volume: Based on the exact weight, calculate the required volume of methanol to achieve a 1 mg/mL concentration. (e.g., for 1.05 mg of solute, add 1.05 mL of methanol).

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of high-purity (e.g., HPLC grade) methanol to the vial.[19]

  • Initial Mixing: Cap the vial securely and vortex for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles or cloudiness.

Step 2: Assess Purity of Solute and Solvent

Causality: Impurities in either the solute or the solvent can significantly impact solubility. Water is a common impurity in methanol, which rapidly absorbs moisture from the air.[13] The presence of excess water can decrease the solubility of moderately non-polar compounds. Impurities in the solute itself may have different solubility profiles.

Self-Validating Protocol:

  • Check Solvent Certificate of Analysis (CoA): Ensure you are using a high-purity, low-water content grade of methanol (e.g., HPLC or LC-MS grade). If possible, use a freshly opened bottle.

  • Check Solute CoA: Review the certificate of analysis for your specific lot of Ethyl Cyclopropylcarboxylate-d4 to confirm its purity.

  • Use Anhydrous Solvent: If insolubility persists and moisture is suspected, attempt to prepare the solution using anhydrous methanol in a controlled environment (e.g., under a nitrogen atmosphere or in a glove box) to minimize water absorption.

Step 3: Employ Physical Dissolution Aids

Causality: Sometimes, a solution needs additional energy to overcome the initial energy barrier for dissolution. Insufficient physical agitation may leave micro-aggregates of the compound undissolved.

Protocol: Enhanced Mixing Techniques

  • Vortexing: After initial mixing, vortex the solution vigorously for at least 2 minutes. This is the first and simplest step to ensure adequate mechanical mixing.

  • Sonication: If particles remain, place the vial in a bath sonicator for 5-10 minutes. The high-frequency sound waves create cavitation bubbles that provide intense local agitation, breaking apart solute particles and enhancing solvent interaction.[20]

  • Observation: After sonication, allow the solution to return to room temperature and inspect for clarity.

Step 4: Advanced Solubility Enhancement

If the previous steps fail, more active measures may be required. These should be considered carefully as they can alter the final solution properties.

Protocol: Gentle Warming

  • Prepare Water Bath: Create a warm water bath with a temperature between 30-40°C. Do not exceed 40°C to minimize the risk of solvent evaporation and pressure buildup.

  • Warm Solution: Place the securely, but not tightly, capped vial into the water bath for 5-10 minutes. Periodically remove and gently swirl the vial.

  • Cool and Observe: Remove the vial from the bath and allow it to cool slowly to room temperature. Observe if the compound remains in solution or if it precipitates out. If it precipitates, the concentration is too high to be stable at room temperature.

Protocol: Co-Solvency (for advanced applications)

Causality: If methanol alone is insufficient, adding a small amount of a miscible co-solvent can modify the overall polarity of the solvent system to better match the solute.[21]

  • Select a Co-solvent: A less polar, water-miscible solvent like acetonitrile or a more solubilizing agent like Dimethyl Sulfoxide (DMSO) could be considered.[21] NOTE: The addition of a co-solvent will change the properties of your stock solution and must be compatible with your downstream application.

  • Test Small Scale: On a small, separate sample, try dissolving the compound in the chosen co-solvent first (e.g., DMSO), then dilute this concentrated stock with methanol to your target concentration. This is a common strategy for compounds with poor solubility.[21]

By following this structured approach—from verifying the basics of concentration and purity to employing physical and chemical enhancement techniques—you can effectively troubleshoot and resolve solubility issues with Ethyl Cyclopropylcarboxylate-d4 in methanol, ensuring the integrity and accuracy of your experimental preparations.

References
  • Museum of Fine Arts Boston. (2024, April 17). Methanol. MFA Cameo. Retrieved from [Link]

  • Wishart, D. S. (2019). Isotope Enhanced Approaches in Metabolomics. PMC. Retrieved from [Link]

  • Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

  • Solubility of Things. (n.d.). Future Directions and Innovations in Isotope Research. Retrieved from [Link]

  • Nanyang Chemical. (n.d.). Methanol: Properties, Production, and Applications Guide. Retrieved from [Link]

  • Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Methanol. Retrieved from [Link]

  • ICIB. (2024, October 13). Properties of Methanol. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • ICIB. (n.d.). Methanol Solvent Properties. Retrieved from [Link]

  • Wang, Y., et al. (2023). Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water. PMC. Retrieved from [Link]

  • da Silva, R. C., et al. (2024, April 22). Analysis of Methanol and Ethanol Content in Illegal Alcoholic Beverages using Headspace Gas Chromatography: Case Studies at Rwan. BrJAC. Retrieved from [Link]

  • A Guide to Using Analytical Standards. (2024, December 24). Retrieved from [Link]

  • Patel, K., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Clark, J. (n.d.). An introduction to esters. Chemguide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl cyclopropanecarboxylate. PubChem. Retrieved from [Link]

  • Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. (2012). PMC. Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). ResearchGate. Retrieved from [Link]

  • Sharma, D., et al. (2009). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]

  • OIV. (n.d.). Methanol (GC) (Type-IV). Retrieved from [Link]

  • HSCprep. (2025, March 4). The Chemistry of Esters: Structure, Properties, and Applications. Retrieved from [Link]

  • Use of Isotopes. (n.d.). Introductory Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester. Retrieved from [Link]

  • Intermediate Analytical Calibration Standard Solution in methanol. (n.d.). ResearchGate. Retrieved from [Link]

  • Reddit. (2024, May 15). Selecting an Internal Standard for GC anaylsis of Methanol in Distilled spirits. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl cyclopropanecarboxylate (CAS 4606-07-9). Retrieved from [Link]

  • Avance Beginners Guide. (n.d.). Solvent Selection. Retrieved from [Link]

  • NIST. (n.d.). Ethyl cyclopropanecarboxylate. WebBook. Retrieved from [Link]

  • Brady, P. (2020, October 21). Brady Explains use of D2O and deuterated solvents. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 11). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Al-Zoubi, N., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PMC. Retrieved from [Link]

Sources

Optimizing storage conditions to prevent degradation of deuterated esters

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Prevention of Isotopic Scrambling and Hydrolysis in Deuterated Esters

Mission Statement

You are accessing the Tier-3 Technical Support Guide for stable isotope maintenance. Deuterated esters are chemically distinct from their non-labeled counterparts not just in mass, but in their susceptibility to isotopic scrambling . While the Carbon-Deuterium (C-D) bond is stronger than the C-H bond (Primary Kinetic Isotope Effect), the deuterium atom at the


-position of an ester is labile.

This guide moves beyond basic "keep it cold" advice. It details the mechanistic failures of deuterated esters—specifically H/D exchange via enolization and hydrolysis —and provides self-validating protocols to prevent them.

Module 1: The Degradation Vectors (The "Why")

The Silent Killer: H/D Exchange (Enolization)

Users often report that their compound is chemically intact (it's still an ester) but isotopically degraded (the D has become H). This occurs because the


-protons (adjacent to the carbonyl) are acidic (

).

In the presence of trace moisture (H₂O) or protic solvents (ROH) , the ester undergoes keto-enol tautomerism. Even if the equilibrium favors the keto form, the transient enol allows the deuterium to be swapped for a proton from the environment.

Key Insight: This process is catalyzed by trace acids or bases, often found on the surface of non-silanized glass vials.

Mechanism Visualization

The following diagram illustrates how a deuterated ester loses its isotopic purity through acid/base catalyzed enolization.

HD_Exchange Ester_D Deuterated Ester (R-CD2-COOR') Enolate Enol/Enolate Intermediate (C=C-OH) Ester_D->Enolate Deprotonation (-D+) Ester_H Scrambled Ester (R-CH2-COOR') ISOTOPIC FAILURE Enolate->Ester_H Reprotonation (+H+ from moisture) Cat Catalyst: Trace Acid/Base + H2O (Moisture) Cat->Enolate

Figure 1: The mechanism of H/D exchange. Note that the chemical structure remains an ester, but the isotopic label is lost to the environment.

Module 2: Optimized Storage Protocols (The "How")

To prevent the mechanisms described above, you must eliminate the three vectors of decay: Moisture , Protic Solvents , and Surface Acidity .

Solvent Compatibility Matrix

Never store deuterated esters in solution unless necessary. If you must, use this matrix to select the correct solvent.

Solvent ClassExamplesCompatibilityRisk Factor
Hydrocarbon Hexane, PentaneHigh Excellent for short-term handling. Non-polar, no exchangeable protons.
Chlorinated CDCl₃, CH₂Cl₂Medium-Low Warning: CDCl₃ naturally forms HCl over time (phosgene degradation), which catalyzes H/D exchange. Use Silver Foil or K₂CO₃ treated CDCl₃.
Polar Aprotic DMSO-d₆, Acetonitrile-d₃Medium Good, but DMSO is hygroscopic. If it absorbs water, exchange will occur.
Alcoholic Methanol (MeOH), EthanolCRITICAL FAIL Do Not Use. Causes Transesterification (scrambling of the ester group) and rapid H/D exchange.
Water D₂O, H₂OCRITICAL FAIL Hydrolysis and rapid exchange.
The "Argon-Septum" Protocol (Step-by-Step)

For long-term storage (>1 month), do not rely on standard screw caps.

  • Aliquot Immediately: Upon receipt, do not store the bulk bottle. Dissolve the master stock in anhydrous solvent (e.g., dry DCM), aliquot into single-use amber vials, and evaporate the solvent under a stream of Nitrogen.

  • The Purge: Flush the headspace of each vial with Argon gas (heavier than air) for 10 seconds.

  • The Seal: Use a Teflon-lined silicone septum cap. Parafilm is permeable to water vapor over time; use electrical tape or shrink wrap over the cap for freezers.

  • Temperature: Store at -20°C.

    • Why? Reaction rates for hydrolysis drop ~2-3x for every 10°C decrease.

  • Equilibration: Before opening a frozen vial, allow it to reach room temperature in a desiccator.

    • Causality: Opening a cold vial condenses atmospheric moisture onto the ester, initiating immediate hydrolysis.

Storage Decision Tree

Storage_Workflow Start Receive Deuterated Ester Form Is it Solid or Liquid? Start->Form Solid Solid Form->Solid Liquid Liquid / Oil Form->Liquid Action_Solid Store as Solid (Most Stable) Solid->Action_Solid Action_Liquid Aliquot into Single-Use Vials Liquid->Action_Liquid Final Seal under Argon Store at -20°C Action_Solid->Final Solvent_Q Need to store in solution? Action_Liquid->Solvent_Q Bad_Solvent Avoid MeOH/EtOH/H2O (Transesterification Risk) Solvent_Q->Bad_Solvent Protic Good_Solvent Use Anhydrous Aprotic (DMSO-d6, Dry DCM) Solvent_Q->Good_Solvent Aprotic Good_Solvent->Final

Figure 2: Decision logic for maximizing shelf-life based on physical state and solvent needs.

Module 3: Troubleshooting & FAQs

Q1: My NMR spectrum shows a split peak where a singlet should be. Is my product impure?

Diagnosis: This is likely H/D Exchange , not chemical impurity.

  • The Science: If you have a deuterated methyl ester (-COOCD₃) or an

    
    -deuterated ester, and you see a small signal growing near it, some deuterium has swapped with hydrogen.
    
  • The Test: Run a Mass Spec (MS). If you see an M-1 peak (loss of D, gain of H) or mass shifts corresponding to +1 amu (if H replaces D), exchange has occurred.

  • The Fix: This is irreversible. You must purchase fresh standard. Prevent recurrence by using anhydrous NMR solvents (e.g., CDCl₃ treated with activated molecular sieves).

Q2: Can I dissolve my deuterated ethyl ester in Methanol-d4 to prevent proton exchange?

Diagnosis: Dangerous.

  • The Science: While Methanol-d4 (CD₃OD) prevents proton incorporation, it introduces Transesterification . The methoxide (CD₃O-) can attack the ethyl ester, swapping the ethyl group for a methyl group. You will end up with a deuterated methyl ester instead of an ethyl ester.

  • The Rule: Always match the alcohol solvent to the ester group (e.g., Ethyl Ester in Ethanol-d6), or use a non-nucleophilic solvent like DMSO-d6 or Acetonitrile-d3 [1].

Q3: Why did my ester hydrolyze in the freezer? I thought KIE made it stable.

Diagnosis: Moisture Ingress.

  • The Science: The Kinetic Isotope Effect (KIE) only slows the rate-limiting step involving the isotopically substituted bond. In acid-catalyzed hydrolysis, the nucleophilic attack of water is often the critical step.[1] The C-D bond strength does not protect the carbonyl carbon from water attack [2].

  • The Fix: Ensure vials are sealed with Parafilm over the cap or stored in a secondary jar containing desiccant (silica gel) within the freezer [3].

References

  • Master Organic Chemistry. (2022). Transesterification: Mechanism and Conditions.[2][Link]

  • Wikipedia. (n.d.). Kinetic Isotope Effect: Hydrolysis Mechanisms.[1][3][Link]

  • Moravek. (2022). How To Properly Store Your Radiolabeled and Stable Isotope Compounds.[Link]

Sources

Resolving peak overlap in chromatography with Ethyl Cyclopropylcarboxylate-d4

Author: BenchChem Technical Support Team. Date: February 2026

Resolving Peak Overlap with Ethyl Cyclopropylcarboxylate-d4

Welcome to the technical support center for advanced chromatographic troubleshooting. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter the common yet challenging issue of peak co-elution. Here, we provide in-depth, experience-driven answers and protocols, focusing on systematic method development and the strategic use of deuterated internal standards, such as Ethyl Cyclopropylcarboxylate-d4, to ensure data accuracy and integrity.

Frequently Asked Questions (FAQs)
Q1: What is chromatographic peak overlap, and why is it a significant problem?

A: Chromatographic peak overlap, or co-elution, occurs when two or more distinct chemical compounds elute from the chromatography column at the same, or very similar, retention times.[1] This results in a single, merged peak or a peak with a shoulder, making it impossible to accurately and independently quantify the individual components.[1] In regulated environments like drug development, unresolved peaks can lead to inaccurate potency measurements, failure to detect critical impurities, and ultimately, compromised data integrity that can delay or invalidate study results.

Q2: What is an internal standard, and how does it improve quantitative analysis?

A: An internal standard (IS) is a compound of known concentration that is added to every sample, calibrator, and quality control sample before sample preparation.[2] Its purpose is to correct for variability that can occur during the analytical process, including sample extraction losses, inconsistencies in injection volume, and fluctuations in instrument (e.g., mass spectrometer) response.[2][3] By comparing the peak response of the analyte to the peak response of the IS, we can calculate a response ratio. This ratio remains stable even if the absolute signal intensity varies, leading to significantly more precise and accurate quantification.[4]

Q3: What is Ethyl Cyclopropylcarboxylate-d4, and in what context is it used?

A: Ethyl Cyclopropylcarboxylate-d4 is the deuterated form of Ethyl Cyclopropylcarboxylate.[5] The "-d4" signifies that four hydrogen atoms in the molecule have been replaced with their heavier, stable isotope, deuterium.[4] This isotopic labeling makes it an ideal internal standard for the quantitative analysis of its non-labeled counterpart, Ethyl Cyclopropylcarboxylate, using mass spectrometry. Because its physicochemical properties are nearly identical to the analyte, it behaves in the same way during chromatography, but its increased mass allows it to be distinguished by the mass spectrometer.[6]

Q4: What makes a deuterated internal standard the "gold standard" for mass spectrometry-based quantification?

A: Deuterated internal standards are considered the gold standard because they are the closest possible mimic to the analyte.[4] Key advantages include:

  • Co-elution: They have nearly identical retention times to the analyte, ensuring both compounds experience the same matrix effects (ion suppression or enhancement) at the same time in the mass spectrometer's source.[7][8] This is critical for accurate correction.

  • Similar Extraction Recovery: During sample preparation, any loss of the analyte will be mirrored by a proportional loss of the deuterated standard, keeping their ratio constant.[4]

  • Identical Ionization Efficiency: They ionize with the same efficiency as the analyte, providing the most reliable correction for fluctuations in the MS signal.[2]

  • Mass Differentiation: The mass difference allows the MS detector to easily distinguish between the analyte and the standard, even if they co-elute perfectly.[9]

Troubleshooting Guides: From Method Optimization to Isotopic Resolution

This section provides in-depth answers to complex troubleshooting scenarios, guiding you from initial problem identification to advanced solutions.

Q5: My analyte peak is co-eluting with an unknown interference. What are the first steps to diagnose and resolve this issue?

A: When faced with co-elution, a systematic approach is crucial. The goal is to alter the "three pillars" of chromatographic resolution: selectivity (α), efficiency (N), and retention factor (k).[10][11]

Initial Diagnostic Workflow:

  • Confirm Co-elution: If using a photodiode array (PDA) detector, check the peak purity. A non-homogenous spectrum across the peak indicates co-elution.[1] With a mass spectrometer, examine the mass spectra across the peak; if the ions present change, you have multiple components.[1]

  • Assess Peak Shape: Note if the peak is symmetrical, fronting, or tailing. Severe tailing can sometimes be mistaken for a co-eluting impurity.[12] Tailing may be caused by unwanted secondary interactions with the stationary phase or column overload.[13]

  • Evaluate Retention Factor (k): If the peak elutes very early (k < 2), there is little interaction with the stationary phase, making separation difficult.[1][14] The first adjustment should be to increase retention by weakening the mobile phase (i.e., decreasing the percentage of organic solvent in reversed-phase HPLC).[1]

The following diagram illustrates a logical workflow for initial troubleshooting:

G Start Peak Overlap Observed CheckPurity Check Peak Purity (PDA or MS Scan) Start->CheckPurity IsPure Is Peak Pure? CheckPurity->IsPure AssessShape Assess Peak Shape (Tailing, Fronting?) IsPure->AssessShape No Proceed Proceed to Systematic Method Optimization IsPure->Proceed Yes (False Alarm) or No (Proceed after initial checks) CheckK Evaluate Retention Factor (k < 2?) AssessShape->CheckK TroubleshootTailing Address Tailing: Check for Overload, Adjust pH, Use Inert Column AssessShape->TroubleshootTailing Yes, Tailing IncreaseRetention Increase Retention: Weaken Mobile Phase CheckK->IncreaseRetention Yes IncreaseRetention->Proceed TroubleshootTailing->Proceed

Caption: A logical workflow for the initial diagnosis and handling of a peak overlap issue.

Q6: How can I systematically optimize my chromatographic method to resolve overlapping peaks?

A: Systematic optimization involves methodically adjusting parameters that have the greatest impact on selectivity (α), which is the most powerful tool for resolving co-eluting peaks.[10][11] Simply increasing column length or decreasing particle size to boost efficiency (N) may not be sufficient and often comes with the penalty of higher backpressure and longer run times.[10]

Protocol 1: Systematic Approach to Method Optimization for Peak Resolution

  • Step 1: Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents have different properties (viscosity, polarity, and dipole moments) and can produce unique interactions with the analyte and stationary phase, often dramatically altering selectivity.[10]

  • Step 2: Adjust Mobile Phase pH (for ionizable compounds): For analytes with acidic or basic functional groups, altering the pH of the mobile phase by +/- 1-2 units from the analyte's pKa can change its ionization state and drastically alter its retention time relative to other compounds. Ensure you use a suitable buffer and operate within the column's stable pH range.[15]

  • Step 3: Modify Column Temperature: Increasing column temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency.[10] More importantly, it can change the thermodynamics of analyte-stationary phase interactions, which can alter selectivity and improve resolution. Try adjusting the temperature in 5-10 °C increments (e.g., from 30 °C to 60 °C).

  • Step 4: Change Stationary Phase Chemistry: If the above steps fail, the most effective solution is to change the stationary phase.[10] If you are using a standard C18 column, switching to a column with a different functionality—such as a Phenyl-Hexyl, Cyano (CN), or a polar-embedded phase—introduces entirely different separation mechanisms (e.g., π-π interactions, dipole-dipole interactions) that can easily resolve stubborn co-elutions.[10]

Table 1: Troubleshooting Summary: Causes and Solutions for Peak Overlap

ParameterPotential Cause of OverlapRecommended ActionScientific Rationale
Mobile Phase Insufficient retention (low k)Decrease organic solvent %Increases analyte interaction with the stationary phase.[1]
Poor selectivity (low α)Change organic modifier (ACN ↔ MeOH)Alters solvent-analyte interactions, changing relative elution order.[10]
Ionizable co-elutantsAdjust pH with a bufferChanges the charge state of analytes, significantly impacting retention.[15]
Column Low efficiency (low N)Use a column with smaller particles or a longer columnIncreases the number of theoretical plates, leading to sharper peaks.[10]
Unsuitable chemistryChange stationary phase (e.g., C18 to Phenyl)Introduces different separation mechanisms to exploit chemical differences.[10]
Temperature Suboptimal kineticsIncrease column temperatureReduces viscosity for better efficiency and can alter selectivity.[10]
Q7: I've optimized my chromatography, but a matrix peak still overlaps with my analyte. How does using Ethyl Cyclopropylcarboxylate-d4 as an IS solve this with an MS detector?

A: This is a classic scenario where the power of a deuterated internal standard and a mass spectrometer becomes indispensable. When chromatographic separation is impossible, an MS detector can act as a second dimension of separation based on the mass-to-charge ratio (m/z) of the ions.[15]

The Mechanism of Isotopic Resolution:

  • Addition of the IS: You add a known amount of Ethyl Cyclopropylcarboxylate-d4 to your sample before analysis.

  • Co-elution: The analyte (Ethyl Cyclopropylcarboxylate) and the IS (Ethyl Cyclopropylcarboxylate-d4) travel through the HPLC system and co-elute perfectly from the column, entering the mass spectrometer's ion source at the exact same time.[7]

  • Shared Matrix Effects: Because they enter the source together, both compounds are subjected to the exact same degree of ion suppression or enhancement from the co-eluting matrix interference. If the matrix suppresses the signal by 30%, it suppresses both the analyte and the IS signal by 30%.

  • MS Differentiation: The mass spectrometer is set to monitor the specific m/z values for both the analyte and the deuterated IS.

    • Ethyl Cyclopropylcarboxylate (C₆H₁₀O₂): Molecular Weight ≈ 114.14 g/mol .[16] The MS will monitor its protonated ion [M+H]⁺ at m/z 115.

    • Ethyl Cyclopropylcarboxylate-d4: The four deuterium atoms increase the mass. The MS will monitor its protonated ion [M+H]⁺ at approximately m/z 119.

  • Stable Ratio: Even though the absolute signal intensities of both compounds are suppressed, the ratio of their peak areas remains constant and accurate. The quantification is based on this stable ratio, effectively canceling out the matrix effect.

G cluster_0 Chromatography (HPLC) cluster_1 Mass Spectrometry (MS) p1 IonSource Ion Source (Matrix Effect Occurs Here) p1->IonSource Co-eluting Peak (A + IS + M) MassAnalyzer Mass Analyzer (Separation by m/z) IonSource->MassAnalyzer All ions suppressed by Matrix (M) Detector Detector MassAnalyzer->Detector Signal_A Signal for A (m/z 115) Detector->Signal_A Signal_IS Signal for IS (m/z 119) Detector->Signal_IS Analyte Analyte (A) m/z = 115 IS IS (A-d4) m/z = 119 Matrix Matrix (M) Co-elutes with A and IS Quant Quantification Based on Ratio (Area A / Area IS) Signal_A->Quant Signal_IS->Quant

Sources

Minimizing isotopic scrambling in Ethyl Cyclopropylcarboxylate-d4 reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Isotopic Scrambling & Maintaining Structural Integrity

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because you are utilizing Ethyl Cyclopropylcarboxylate-d


  (typically labeled at the 2,2,3,3-positions, though often extended to the 

-position in d

analogs) as a building block for metabolically stable drug candidates.

The Core Problem: Deuterium incorporation is intended to exploit the Kinetic Isotope Effect (KIE) to slow metabolic clearance (Gant, 2014). However, the cyclopropyl moiety presents a unique "Stability Paradox":

  • 
    -Proton Acidity:  While cyclopropyl esters are more resistant to enolization than acyclic esters due to ring strain (I-strain), they are not immune. Under basic conditions, the 
    
    
    
    -deuterium can be washed out (scrambled) and replaced by hydrogen from the solvent.
  • Ring Strain: The inherent 27.5 kcal/mol strain energy of the cyclopropane ring makes it susceptible to acid-catalyzed ring opening, which leads to regio-scrambling of the deuterium labels or total structural loss.

This guide provides the protocols necessary to navigate these risks.

Module 1: Mechanistic Diagnostics (The "Why")

Before troubleshooting, you must understand the mechanism of failure. Isotopic scrambling primarily occurs via Base-Catalyzed Enolization .

The Enolization Trap

If your molecule possesses a deuterium at the


-position (C1), exposure to a base (OH⁻, alkoxide) removes this deuterium to form an enolate. Upon reprotonation by a protic solvent (H₂O, MeOH), the deuterium is replaced by hydrogen, destroying your isotopic enrichment.

Key Insight: The


 of a cyclopropyl ester 

-proton is

25-26. While higher than typical esters (

), strong bases like NaOEt or LDA will quantitatively deprotonate it.
Visualizing the Scrambling Pathway

DeuteriumScrambling EsterD Target: Cyclopropyl-C1-D (Deuterated) Enolate Intermediate: Enolate (Planar/Achiral) EsterD->Enolate Base (-OD/-OH) removes D+ EsterH Scrambled Product: Cyclopropyl-C1-H (Label Lost) Enolate->EsterH Reprotonation by H+ Solvent Solvent Source (H+) Solvent->Enolate H-Source

Figure 1: The enolization pathway is the primary cause of


-deuterium loss during ester hydrolysis or alkylation.

Module 2: Troubleshooting Protocols (The "How")

Scenario A: Hydrolysis (Saponification)

User Complaint: "I converted the ethyl ester to the acid using LiOH in THF/Water, and the Mass Spec shows a loss of 1 Dalton (M-1)." Diagnosis: You used a protic solvent (


) with a base. You formed the enolate, which grabbed a proton from water.[1]
Protocol: The "Isotope-Matching" Technique

To prevent H-incorporation, the solvent system must match the isotope you wish to retain.

ParameterStandard Condition (High Risk)Recommended Protocol (Zero Scrambling)
Reagent LiOH / NaOHNaOD (Sodium Deuteroxide)
Solvent THF /

THF /

(99.9% D)
Temperature Reflux (

C)
Ambient or

C
(Kinetic Control)
Quench HCl (aq)DCl in

(or mild acid workup at

C)

Step-by-Step Workflow:

  • Dissolve Ethyl Cyclopropylcarboxylate-d

    
     in anhydrous THF.
    
  • Add 1.1 equivalents of NaOD (40% wt in

    
    ).
    
  • Stir at

    
    C. Monitor by TLC. Do not heat. Heating promotes thermodynamic equilibration of the enolate.
    
  • Critical Step: Acidify carefully with dilute DCl/D

    
    O to pH 2.
    
  • Extract immediately into EtOAc.

Scenario B: Reduction to Alcohol

User Complaint: "I reduced the ester with LiAlH


 and see scrambling."
Diagnosis:  Scrambling rarely happens during hydride attack, but often occurs during the quenching  phase if the reaction generates heat and basic aluminum salts in the presence of water.
Protocol: The Fieser Quench Modification

Standard water quenching generates heat and local "hotspots" of basicity.

Recommended Procedure:

  • Perform reduction with LiAlH

    
     (or LiAlD
    
    
    
    if retaining
    
    
    -D is critical) in dry ether/THF at
    
    
    C.
  • Quenching (The Glauber's Salt Method): Instead of adding water directly, add Sodium Sulfate Decahydrate (

    
    ).
    
    • Why? This releases water slowly as the crystal lattice breaks down, preventing the temperature spike and localized high pH that causes scrambling.

  • Filter the white precipitate.[2]

Scenario C: Friedel-Crafts / Lewis Acid Reactions

User Complaint: "I tried to attach the ring to an aromatic system using


, and the ring opened."
Diagnosis:  Cyclopropanes act like alkenes towards strong Lewis Acids. The ring opens to form a carbocation, scrambling the regiochemistry of your "d4" label.
Protocol: Mild Activation

Avoid hard Lewis acids (


, 

).[2]
  • Alternative: Convert the ester to a Weinreb Amide first (using the NaOD saponification method above, then coupling).

  • Reagent Switch: Use Grignard chemistry rather than Friedel-Crafts. The cyclopropyl ring is stable to Grignard reagents (nucleophiles), whereas it is unstable to Electrophiles (Lewis Acids).

Module 3: Decision Logic & Workflow

Use this logic gate to determine your experimental conditions.

DecisionTree Start Start: Ethyl Cyclopropylcarboxylate-d4 Goal What is your goal? Start->Goal Hydrolysis Hydrolysis to Acid Goal->Hydrolysis Reduction Reduction to Alcohol Goal->Reduction Coupling Coupling/Derivatization Goal->Coupling RiskAlpha Is Alpha-D Present? Hydrolysis->RiskAlpha Quench Use Na2SO4*10H2O Quench (Control Exotherm) Reduction->Quench Sol_D2O USE NaOD / D2O (Prevent Washout) RiskAlpha->Sol_D2O Yes (d5 or alpha-d) Sol_H2O Standard LiOH / H2O (Acceptable) RiskAlpha->Sol_H2O No (only beta-d)

Figure 2: Follow this decision matrix to select the correct solvent system and quenching method.

Frequently Asked Questions (FAQ)

Q: Can I use enzymatic hydrolysis to avoid scrambling? A: Yes. This is often the "Gold Standard." Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) works at pH 7.0–7.5.

  • Benefit: Neutral pH prevents enolization entirely.

  • Protocol: Suspend ester in phosphate buffer (pH 7) with the enzyme. Stir at room temp. This preserves the

    
    -deuterium perfectly (Atzrodt et al., 2007).
    

Q: I bought "d4" ester. Does it have an


-deuterium? 
A:  Check your Certificate of Analysis. Typically, "Cyclopropyl-d4" refers to the 2,2,3,3-d4  pattern (the ethylene bridge). The 

-position is usually Hydrogen.[3]
  • Implication: If the

    
     is H, you do not need to worry about NaOD/D
    
    
    
    O unless you are trying to install a deuterium there. However, standard base hydrolysis is safe for 2,2,3,3-d4 as the beta-deuteriums are not acidic.

Q: Why did my ring open during acid hydrolysis? A: Cyclopropyl esters require harsh acidic conditions (conc. HCl, heat) to hydrolyze, which often triggers ring opening via protonation of the ring C-C bond.

  • Solution: Always use Base Hydrolysis (Saponification) followed by mild acidification. Never use acid hydrolysis for cyclopropanes if structural integrity is required.

References

  • Gant, T. G. (2014).[4][5] Using Deuterium in Drug Discovery: Leaving the Label in the Drug.[4][5] Journal of Medicinal Chemistry, 57(9), 3595–3611.[4][5]

  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007).[6] The Renaissance of H/D Exchange. Angewandte Chemie International Edition, 46(41), 7744–7765.[6] [6]

Sources

Technical Support Center: Purification of Ethyl Cyclopropylcarboxylate-d4

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support guide for researchers, scientists, and drug development professionals on the purification of Ethyl Cyclopropylcarboxylate-d4 byproducts.

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of Ethyl Cyclopropylcarboxylate-d4. As a deuterated analog often used as an internal standard in pharmacokinetic studies or as a building block in complex syntheses, its purity—both chemical and isotopic—is paramount. This document is structured to address common challenges encountered in the laboratory, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Ethyl Cyclopropylcarboxylate-d4?

A1: Impurities can originate from starting materials, side reactions, or incomplete deuteration. The most common classes of byproducts include:

  • Unreacted Starting Materials: Residual cyclopropanecarboxylic acid-d4 and ethanol are frequent impurities.

  • Non-Deuterated Analog: The presence of Ethyl Cyclopropylcarboxylate (d0) is a common isotopic impurity resulting from incomplete deuteration of precursors or H/D back-exchange.[1]

  • Partially Deuterated Analogs: Species such as d1, d2, or d3-ethyl cyclopropylcarboxylate can be present depending on the deuteration method.

  • Solvent Residues: Synthesis and workup solvents like toluene, diethyl ether, or tetrahydrofuran (THF) may remain. These are classified based on their toxicity, with specific limits for pharmaceutical use.[2][3]

  • Reaction Byproducts: Depending on the synthetic route, byproducts can include ring-opened species (e.g., from reactions involving strong nucleophiles or acids) or products from self-condensation of starting materials.[4]

Q2: What is the best general-purpose purification method for this compound?

A2: For a volatile, relatively non-polar ester like Ethyl Cyclopropylcarboxylate-d4, fractional vacuum distillation is the most effective and scalable method for removing impurities with different boiling points, such as residual solvents and unreacted starting acids.[5] For impurities with very close boiling points or non-volatile contaminants, flash column chromatography on silica gel is the preferred secondary method.[6]

Q3: How do I accurately determine the chemical and isotopic purity of my final product?

A3: A combination of analytical techniques is essential for full characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool. GC provides excellent separation of volatile impurities, while the MS detector confirms the mass of the parent compound and its fragments, allowing for a precise determination of isotopic enrichment (e.g., the ratio of the d4 to d0 and other partially deuterated species).[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the chemical structure and identify any proton-containing impurities. A significant reduction or absence of signals corresponding to the cyclopropyl protons confirms a high degree of deuteration. ²H-NMR can be used to directly observe the deuterium atoms on the cyclopropyl ring.[8]

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format.

Q4: My GC-MS analysis shows a significant peak for unreacted cyclopropanecarboxylic acid-d4. How can I remove it?

A4: The acidic nature of the carboxylic acid makes it easy to remove with a simple liquid-liquid extraction before final purification.

  • Causality: Carboxylic acids react with weak bases to form water-soluble carboxylate salts. Ethyl Cyclopropylcarboxylate-d4, being an ester, is stable under mildly basic conditions and will remain in the organic phase.

  • Solution:

    • Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic solution 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Monitor the pH of the aqueous layer to ensure it remains basic.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.

    • Proceed with fractional distillation for final purification.

Q5: I'm struggling to separate the target d4 compound from its non-deuterated (d0) analog. What should I do?

A5: Separating isotopic analogs (isotopologues) is challenging as their physical properties are nearly identical.

  • Causality: Deuterium substitution has a negligible effect on boiling point and polarity, making separation by standard distillation or chromatography extremely difficult.[9] The boiling point of D₂O, for instance, is only 1.4°C higher than H₂O.[9]

  • Solution: Purification is not the answer here; the issue lies in the synthesis.

    • Re-evaluate the Synthetic Route: Ensure the deuterating reagents used are of high isotopic purity.

    • Optimize Reaction Conditions: Drive the deuteration reaction to completion. This may involve using an excess of the deuterating agent or extending reaction times. Monitor the reaction's progress by taking aliquots for GC-MS analysis.[8]

    • Prevent H/D Back-Exchange: During workup, avoid using protonated solvents (H₂O, CH₃OH) if the deuterated positions are labile (prone to exchange). Use deuterated solvents (D₂O, CH₃OD) for washes if necessary, though this is often cost-prohibitive.

Q6: Flash chromatography of my product results in a low yield and broad peaks ("tailing"). What's causing this?

A6: Poor chromatographic performance is typically due to improper solvent system selection or interactions with the stationary phase.

  • Causality:

    • Tailing: Residual acidic impurities can interact strongly with the slightly acidic silica gel, causing tailing. The ester itself can also be sensitive to the acidic nature of silica.

    • Low Yield: The product is relatively volatile (Boiling Point: ~134 °C).[10] If the chromatography is run too slowly or if the fractions are concentrated under high vacuum for too long, significant product loss can occur.

  • Solution:

    • Neutralize the Silica: To reduce tailing of basic-sensitive compounds, you can add a small amount (0.5-1%) of a neutralizer like triethylamine to your eluent.[6]

    • Optimize the Solvent System: Use a low-boiling point solvent system, such as a gradient of ethyl acetate in hexanes, to ensure easy removal post-purification.[6]

    • Careful Solvent Removal: When concentrating the purified fractions, use a rotary evaporator with a moderately cooled water bath (25-30 °C) and carefully control the vacuum to avoid co-evaporation of the product.

    • Consider an Alternative Stationary Phase: If silica proves problematic, consider using a less acidic stationary phase like alumina (neutral or basic).

Data Summary Table

The following table summarizes the physical properties of Ethyl Cyclopropylcarboxylate and a common acidic impurity. Note that the properties of the d4-analog will be very similar to the d0 compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Solubility
Ethyl CyclopropylcarboxylateC₆H₁₀O₂114.14133-134Not miscible in water[11]
Cyclopropanecarboxylic AcidC₄H₆O₂86.09182-184Soluble in water, alcohol, ether

Experimental Protocols & Workflows

Workflow for Purification and Analysis

The following diagram illustrates a typical workflow for purifying crude Ethyl Cyclopropylcarboxylate-d4.

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Secondary Purification (If Needed) cluster_3 Quality Control Crude Crude Product (Ester, Acid, Solvents) Wash Aqueous NaHCO3 Wash Crude->Wash Dry Dry with Na2SO4 Wash->Dry Distill Fractional Vacuum Distillation Dry->Distill Removes acidic impurities Chrom Flash Column Chromatography Distill->Chrom If impurities co-distill QC GC-MS & NMR Analysis Distill->QC Removes solvent & byproducts Chrom->QC Removes polar/non-volatile impurities Final Pure Product (>99% Chemical & Isotopic Purity) QC->Final

Caption: General purification and analysis workflow for Ethyl Cyclopropylcarboxylate-d4.

Protocol 1: Fractional Vacuum Distillation

This protocol is designed to purify Ethyl Cyclopropylcarboxylate-d4 from non-volatile impurities and those with significantly different boiling points.

Materials:

  • Crude Ethyl Cyclopropylcarboxylate-d4 (pre-washed to remove acids)

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump and gauge

  • Cold trap (liquid nitrogen or dry ice/acetone)

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask.

  • Charging the Flask: Charge the round-bottom flask with the crude, pre-washed ester. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Connect the apparatus to the vacuum pump with a cold trap in between. Slowly and carefully apply vacuum to the desired pressure (e.g., 20 mmHg).

  • Heating: Begin stirring and gently heat the flask using the heating mantle.

  • Collecting Fractions:

    • Forerun: Collect the initial, low-boiling fraction, which will contain residual solvents.

    • Main Fraction: Once the temperature at the distillation head stabilizes near the expected boiling point of the product at the applied pressure, switch to a new receiving flask to collect the pure Ethyl Cyclopropylcarboxylate-d4.

    • Final Fraction: As the distillation nears completion, the temperature may rise or fluctuate. Stop the distillation before the flask distills to dryness to avoid charring of non-volatile residues.

  • Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

Troubleshooting Distillation: A Decision Diagram

G Start Problem with Distillation P1 Pressure unstable ('bumping') Start->P1 P2 Product won't distill at expected temperature Start->P2 P3 Poor separation of impurities (GC shows co-distillation) Start->P3 S1 - Ensure adequate stirring. - Add boiling chips (before vacuum). - Distill more slowly. P1->S1 Solution S2 - Check for vacuum leaks. - Verify thermometer calibration. - Is pressure correct? (Check gauge). P2->S2 Solution S3 - Use a more efficient column (e.g., packed vs. Vigreux). - Increase reflux ratio (slower takeoff rate). - If impurities are very close boilers, consider flash chromatography. P3->S3 Solution

Caption: Decision diagram for troubleshooting common distillation issues.

References

  • Chemistry LibreTexts. (2023, May 3). 10.3C: Deuterated Compounds. Retrieved from [Link]

  • Singh, R. K., & Danishefsky, S. (1988). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 66, 95. doi:10.15227/orgsyn.066.0095. URL: [Link]

  • Li, Z., et al. (2008). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US5733984A - Process for the preparation of a deuterated compound.
  • Max-Planck-Gesellschaft. (2017, February 28). A metal-organic framework compound as a filter for deuterium and tritium. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Custom Deuterated Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US4083863A - Process for the preparation of cyclopropane carboxylic acids and esters.
  • Armand, M., et al. (2006). 2-Methylenecyclopropanecarboxylic acid ethyl ester. Organic Syntheses, 83, 169. doi:10.15227/orgsyn.083.0169. URL: [Link]

  • Google Patents. (n.d.). CN1050597C - Process for synthesizing cyclopropyl carboxylic ester.
  • Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Biotage. (n.d.). Optimizing Chromatographic Purification for Rapid Results in Chemical Manufacturing. Retrieved from [Link]

  • de la Pradilla, R. F., et al. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 11(24), 4925-4936. doi:10.1016/S0957-4166(00)00486-4
  • Cason, J., & Allen, C. F. H. (1941). Cyclobutanecarboxylic acid. Organic Syntheses, 19, 30. doi:10.15227/orgsyn.019.0030. URL: [Link]

  • Shimadzu. (n.d.). Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. Retrieved from [Link]

  • Shpatov, A. V., et al. (2023). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Antibiotics, 12(10), 1558. doi:10.3390/antibiotics12101558
  • NIST. (n.d.). Ethyl cyclopropanecarboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78351, Ethyl cyclopropanecarboxylate. Retrieved from [Link]

  • Salaün, J., & Conia, J. M. (1988). Cyclopropanol, 1-ethoxy. Organic Syntheses, 62, 1. doi:10.15227/orgsyn.062.0001. URL: [Link]

  • Saeed, H. M., et al. (2004). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Journal of Separation Science, 27(12), 987-992. doi:10.1002/jssc.200301684
  • Buyel, J. F., et al. (2014). Generic chromatography-based purification strategies accelerate the development of downstream processes for biopharmaceutical proteins produced in plants. Biotechnology Journal, 9(4), 528-539. doi:10.1002/biot.201300548
  • Nag, A. (2006). Organic volatile impurities in pharmaceuticals. Pharma Times, 38(1), 19-22.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. (Note: This is the foundational paper for Flash Chromatography, often cited in modern protocols like those in Organic Syntheses).
  • Jadhav, S. B., et al. (2021). A Brief Review on Genotoxic impurities in Pharmaceuticals. Journal of Drug Delivery and Therapeutics, 11(3), 169-178. doi:10.22270/jddt.v11i3.4839
  • European Medicines Agency. (2019). ICH guideline Q3C (R6) on impurities: guideline for residual solvents. Retrieved from [Link]

  • Cox, R. F. B., & McElvain, S. M. (1941). Ethyl ethoxalylpropionate. Organic Syntheses, 18, 40. doi:10.15227/orgsyn.018.0040. URL: [Link]

  • Thies, M., et al. (2000). Chromatographic purification of the C(H)2 domain of the monoclonal antibody MAK33. Journal of Chromatography B: Biomedical Sciences and Applications, 737(1-2), 17-23. doi:10.1016/s0378-4347(99)00377-1
  • Al-Mugdadi, S. F. H., et al. (2023). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Journal of Survey in Fisheries Sciences, 10(2S), 2419-2431.
  • Teasdale, A., et al. (2013). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Organic Process Research & Development, 17(2), 221-230. doi:10.1021/op300268u
  • Yusha'u, M., et al. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Future Journal of Pharmaceutical Sciences, 7(1), 1-6. doi:10.1186/s43094-020-00171-x

Sources

Technical Support Center: Ethyl Cyclopropylcarboxylate-d4 (ECC-d4) Hydrolysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing hydrolysis rates of Ethyl Cyclopropylcarboxylate-d4 in aqueous buffers. Audience: Researchers, Analytical Chemists, and DMPK Scientists. Content Type: Technical Manual & Troubleshooting Framework.

Introduction: The Stability Paradox of ECC-d4

Ethyl Cyclopropylcarboxylate-d4 (ECC-d4) is frequently utilized as a stable isotope internal standard (IS) for quantifying valproic acid precursors or studying cyclopropane-containing metabolites. While the cyclopropyl moiety provides unique steric protection compared to acyclic esters (e.g., ethyl acetate), this compound remains susceptible to hydrolysis in aqueous media.

The Core Issue: Users often assume "deuterated" implies "metabolically/chemically inert." This is a fallacy. While deuterium substitution (


 bonds) can retard oxidative metabolism via the Kinetic Isotope Effect (KIE), it offers negligible protection against hydrolytic cleavage  of the ester bond (

cleavage).

This guide addresses the spontaneous and buffer-catalyzed degradation of ECC-d4, providing protocols to stabilize your stock solutions and validate your analytical assays.

Module 1: Diagnostic Framework (The Science of Degradation)

Before troubleshooting, you must understand the driving forces behind ECC-d4 signal loss.

The Mechanism of Hydrolysis

ECC-d4 degrades via a


 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism in neutral-to-basic pH.
  • Nucleophilic Attack: Hydroxide (

    
    ) or a buffer species attacks the carbonyl carbon.
    
  • Tetrahedral Intermediate: A transient intermediate forms.

  • Collapse: The ethoxy group leaves, resulting in Cyclopropanecarboxylic acid-d4 and Ethanol.

Note on Sterics: The cyclopropyl ring does retard this rate compared to propionates due to steric hindrance and hyperconjugative stabilization (


), but it does not eliminate it.
The "Hidden" Catalyst: Buffer Effects

A common error is assuming pH 7.4 is "neutral" and therefore safe.

  • Phosphate Catalysis: Phosphate anions (

    
    ) act as general base catalysts . They deprotonate water, making it a stronger nucleophile, or directly attack the carbonyl (nucleophilic catalysis).
    
  • Tris/HEPES: These can also participate in general base catalysis, though often less aggressively than phosphate.

Visualizing the Pathway

HydrolysisMechanism ECC ECC-d4 (Ester) Tetra Tetrahedral Intermediate ECC->Tetra k1 Buffer Buffer Species (HPO4 2-) Water H2O Buffer->Water General Base Catalysis Water->ECC Nucleophilic Attack Acid Cyclopropane- carboxylic Acid-d4 Tetra->Acid Collapse EtOH Ethanol Tetra->EtOH Leaving Group

Figure 1: General Base Catalysis mechanism showing how buffer species facilitate water attack on the ECC-d4 ester.

Module 2: Standard Operating Procedure (Stability Assay)

Use this self-validating protocol to determine the specific half-life (


) of ECC-d4 in your experimental matrix.
Experimental Setup
  • Stock Solution: 10 mM ECC-d4 in DMSO (anhydrous).

  • Matrices:

    • A: 100 mM Phosphate Buffer (pH 7.4)

    • B: 100 mM Tris-HCl (pH 7.4)

    • C: Water (pH adjusted to 7.4, no buffer salts - Control)

  • Temperature: 37°C (water bath).

Step-by-Step Workflow
  • Initiation: Spike Stock Solution into pre-warmed Matrix (A, B, or C) to a final concentration of 10 µM. (Keep DMSO < 1% to avoid co-solvent effects).

  • Sampling: At

    
     minutes.
    
  • Quenching (CRITICAL):

    • Transfer 50 µL of reaction mixture into 200 µL of ice-cold Acetonitrile (MeCN) containing 1% Formic Acid .

    • Why? The acid protonates the carbonyl oxygen (deactivating it to nucleophiles) and the organic solvent/cold temp halts kinetic motion.

  • Analysis: Centrifuge (10 min, 4000g) and analyze supernatant via LC-MS/MS. Monitor the transition for ECC-d4 (parent) and the hydrolytic product (acid-d4).

Data Interpretation

Plot


 vs. Time. The slope 

allows calculation of half-life:

Expected Results Table:

Variable Impact on ECC-d4 Stability Recommendation

| pH > 8.0 | Rapid degradation (


 min) | Acidify samples immediately post-collection. |
| Phosphate  | Moderate catalysis | Switch to HEPES or reduce molarity (e.g., 10 mM). |
| Temperature  | Arrhenius acceleration | Keep samples on ice (4°C) whenever possible. |

Module 3: Troubleshooting & FAQs

Q1: My ECC-d4 Internal Standard signal is decreasing over the run time of my LC-MS batch. Why?

A: This is likely "In-Vial Hydrolysis."

  • Diagnosis: If your autosampler is at room temperature and your sample solvent is aqueous (e.g., 50:50 Water:MeOH), hydrolysis continues while samples wait in the queue.

  • Fix:

    • Set autosampler temperature to 4°C.

    • Adjust sample diluent to pH 3–4 using 0.1% Formic Acid. Esters are most stable at slightly acidic pH (pH 4–5).

Q2: Does the "d4" deuteration prevent hydrolysis?

A: No.

  • Explanation: Deuterium is likely on the cyclopropyl ring or ethyl chain. Hydrolysis breaks the

    
     bond. The Kinetic Isotope Effect (KIE) for this bond cleavage is secondary and negligible (
    
    
    
    ). Do not rely on deuteration for stability.
Q3: I see a "split peak" in my chromatogram for ECC-d4. Is this hydrolysis?

A: Unlikely. This is usually a chromatography issue.

  • Check: Cyclopropyl esters can sometimes exhibit conformer separation on specialized chiral columns, but on C18, it is likely transesterification .

  • Troubleshoot: Are you using Methanol as a solvent? In the presence of trace acid/base, Ethyl-ECC can swap with Methanol to become Methyl-ECC. Switch to Acetonitrile to prevent this.

Q4: Can I use Phosphate Buffered Saline (PBS)?

A: Proceed with caution.

  • Risk: As noted in Module 1, phosphate acts as a general base.

  • Alternative: If biological relevance allows, use Good's Buffers (e.g., MOPS, MES) which have lower nucleophilicity than phosphate.

Visual Troubleshooting Logic

TroubleshootingTree Start Problem: Low ECC-d4 Recovery CheckpH Check Matrix pH Start->CheckpH HighPH Cause: Base Catalysis Action: Acidify to pH 4 CheckpH->HighPH pH > 7.5 NeutralPH NeutralPH CheckpH->NeutralPH pH 7.0 - 7.4 CheckTemp Check Temperature HighTemp Cause: Spontaneous Hydrolysis Action: Ice Bath / 4°C Autosampler CheckTemp->HighTemp RT or 37°C LowTemp LowTemp CheckTemp->LowTemp 4°C CheckSolvent Check Co-Solvent MeOH Cause: Transesterification Action: Switch to MeCN CheckSolvent->MeOH Methanol Present CheckBuffer Is it Phosphate? NeutralPH->CheckBuffer Buffer Type? YesPhos Cause: Buffer Catalysis Action: Switch to HEPES/MES CheckBuffer->YesPhos Yes NoPhos NoPhos CheckBuffer->NoPhos No NoPhos->CheckTemp LowTemp->CheckSolvent

Figure 2: Decision tree for diagnosing ECC-d4 instability in experimental workflows.

References

  • Jencks, W. P., & Carriuolo, J. (1961). General Base Catalysis of Ester Hydrolysis.[1] Journal of the American Chemical Society, 83(7), 1743–1750.[1] Link

  • Bender, M. L. (1960). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives.[1] Chemical Reviews, 60(1), 53–113.[1] Link

  • Wuts, P. G. M. (2014).Greene's Protective Groups in Organic Synthesis. (Discussion on ester stability and cleavage conditions). John Wiley & Sons.
  • Testa, B., & Mayer, J. M. (2003).Hydrolysis in Drug and Prodrug Metabolism. (Comprehensive guide on esterase activity and chemical hydrolysis in buffers). Wiley-VCH.
  • Takahashi, M., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391.[2] Link

Sources

Validation & Comparative

Technical Guide: Verifying Isotopic Enrichment of Ethyl Cyclopropylcarboxylate-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive, self-validating protocol for quantifying the isotopic enrichment (atom % D) and isotopologue distribution of Ethyl Cyclopropylcarboxylate-d4 (


).

Target Audience: Senior Researchers, Analytical Chemists, and DMPK Scientists.[1]

Core Value: In drug development, the integrity of a deuterated internal standard (IS) or metabolic probe is binary: it is either sufficiently enriched to prevent "cross-talk" with the analyte, or it is a liability. This guide moves beyond basic certificates of analysis, offering a rigorous, dual-method validation workflow (NMR & MS) to ensure data defensibility.

Part 1: Technical Context & Molecular Logic[1]

The Molecule: Ethyl Cyclopropylcarboxylate-d4 Target Structure: The standard commercial "d4" isotopologue typically involves deuteration of the cyclopropyl ring methylenes.

  • Chemical Formula:

    
    [1][2]
    
  • Labeling Pattern:

    
     (The methine proton at position 1 and the ethyl ester chain remain non-deuterated).
    

The Analytical Challenge:

  • Total Enrichment (Atom % D): What percentage of the targeted sites are actually Deuterium? (Best measured by 1H NMR ).

  • Isotopologue Distribution: Is the sample a pure mixture of

    
    , or does it contain significant 
    
    
    
    or
    
    
    "leaks"? (Best measured by HR-MS ).

Part 2: Methodology 1 — 1H NMR (The Gold Standard for Total Enrichment)

The Principle: Intramolecular Internal Standardization

Unlike external standards which introduce weighing errors, this protocol uses the molecule's own non-exchangeable ethyl group as a perfect stoichiometric reference.

  • Reference Signal (Denominator): The Ethyl ester protons (

    
    ).[1] These are chemically distinct and untouched by the labeling reaction.
    
  • Target Signal (Numerator): The residual Cyclopropyl ring protons (positions 2 and 3).[1] In a perfect

    
     sample, these signals disappear.
    
Experimental Protocol
  • Sample Prep: Dissolve ~5-10 mg of Ethyl Cyclopropylcarboxylate-d4 in 600 µL of

    
     (99.8% D). Note: Avoid protic solvents like Methanol-d4 to prevent potential ester exchange or confusion with OH signals.[1]
    
  • Acquisition:

    • Instrument: 400 MHz or higher.[1][3][4]

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      (typically 10-15 seconds) to ensure full relaxation of all protons for accurate integration.
    • Scans: Minimum 16 (for S/N > 200).

  • Processing: Phase and baseline correct manually. Do not use automatic integration.

Data Analysis & Calculation

Step 1: Assign Reference Peaks (Ethyl Group)

  • Triplet (~1.25 ppm): Methyl group (

    
    ).[1] Integral should be set to 3.00 .[1]
    
  • Quartet (~4.10 ppm): Methylene group (

    
    ).[1] Integral should be 2.00 .[1] Use this as the primary calibrator.
    

Step 2: Analyze Residual Target Peaks (Cyclopropyl Ring)

  • Region 0.70 – 1.20 ppm: In the unlabeled compound, this region contains two multiplets corresponding to the 4 ring protons.

  • Observation: In the

    
     sample, integrate the residual area in this specific baseline region.
    
  • Note: The Methine proton (~1.50 ppm) will remain but will collapse from a multiplet to a broad singlet due to the loss of H-H coupling.

Step 3: Calculation


[1]

Where:

  • 
     = Total area of residual peaks at 0.7-1.2 ppm.[1]
    
  • 
     = Area of the ethyl quartet (calibrated to 2.00).
    

Part 3: Methodology 2 — HR-MS (The Gold Standard for Distribution)

The Principle: Isotopologue Deconvolution

NMR gives an average enrichment.[1] Mass Spectrometry reveals the population. A sample could be 98% enriched on average but consist of a 50/50 mix of


 and 

(hypothetically). MS detects the specific presence of

(liability) vs

(target).
Experimental Protocol
  • Instrument: GC-MS (EI source) or LC-MS (ESI+, Q-TOF or Orbitrap).[1] GC-MS is preferred for this volatile ester.[1]

  • Method:

    • Inlet Temp: 250°C.

    • Column: DB-5ms or equivalent.[1]

    • Scan Range: m/z 50 – 200.[1]

  • Key Ions (EI Source):

    • Unlabeled Parent (

      
      ):  m/z 114.[1][5]
      
    • Target (

      
      ):  m/z 118.
      
    • Fragment Ions: Look for the loss of ethoxy group (

      
      ).[1]
      
      • Unlabeled fragment (

        
        ): m/z 69.
        
      • Labeled fragment (

        
        ): m/z 73.
        
Data Analysis

Calculate the relative abundance of the isotopologues (


 through 

).

[1]

Critical Check: If


 (m/z 117) is 

, the deuteration was incomplete. If

(m/z 114) is present, the sample is contaminated with starting material.

Part 4: Comparative Analysis & Decision Matrix

Feature1H NMRHR-MS (GC/LC)
Primary Output Average Atom % D (Purity)Isotopologue Distribution (

)
Precision High (~0.1% error)Medium (depends on detector linearity)
Blind Spots Cannot distinguish

mix from

"Ion suppression" can skew ratios
Sample Req. High (~5-10 mg), Non-destructiveLow (<1 µg), Destructive
Throughput Low (5-15 mins/sample)High (2-5 mins/sample)
Cost High (Instrument time)Moderate

Part 5: Visualizations

Analytical Decision Workflow

A logic flow to determine which method to use based on the stage of drug development.

AnalyticalWorkflow Start Sample: Ethyl Cyclopropylcarboxylate-d4 Stage Development Stage? Start->Stage Early Early Discovery (Screening) Stage->Early Speed Critical Late GLP / Clinical (Validation) Stage->Late Accuracy Critical MS_Path Run GC-MS / LC-MS Early->MS_Path Late->MS_Path Combined Analysis NMR_Path Run qNMR (1H) Late->NMR_Path MS_Result Check Isotopologue Dist. (Is d0 present?) MS_Path->MS_Result NMR_Result Calculate Total Enrichment (Intramolecular Ratio) NMR_Path->NMR_Result Decision Data Integration MS_Result->Decision NMR_Result->Decision Pass PASS: Use in Assay Decision->Pass d4 > 98% Fail FAIL: Repurify Decision->Fail d4 < 95%

Caption: Figure 1: Analytical decision matrix for validating isotopic enrichment based on development phase.

NMR Quantification Logic

The specific integration strategy for this molecule.

NMRLogic Ref Reference Signal Ethyl Group (-CH2-) ~4.1 ppm (q) Calc Calculation (1 - (Target Area/4) / (Ref Area/2)) Ref->Calc Normalize to 2H Target Target Signal Residual Ring Protons 0.7 - 1.2 ppm (m) Target->Calc Measure Residual H Result % Deuteration Calc->Result

Caption: Figure 2: Intramolecular normalization logic using the non-exchangeable ethyl group.

References

  • NIST Chemistry WebBook. Ethyl cyclopropanecarboxylate Spectra (Mass & IR).[1] National Institute of Standards and Technology.[1][5] [Link][1]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1][6] Progress in Nuclear Magnetic Resonance Spectroscopy.[1][7][8][9] [Link][1]

  • PubChem. Ethyl cyclopropanecarboxylate Compound Summary. National Library of Medicine.[1] [Link][1]

Sources

Technical Guide: NMR Characterization and Signal Assignment of Ethyl Cyclopropylcarboxylate-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous characterization of Ethyl Cyclopropylcarboxylate-d4 (Ethyl 2,2,3,3-tetradeuteriocyclopropanecarboxylate), contrasting it with its non-deuterated (protio) analog.[1]

For researchers in drug discovery, the cyclopropyl moiety is a critical pharmacophore due to its metabolic stability and unique steric properties.[1] However, the protio-variant presents a complex high-order spin system (AA'BB'X) in ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


H NMR (0.7–1.6 ppm), often obscuring overlapping signals from scaffold impurities or aliphatic side chains.[1]

The Solution: The d4-isotopologue silences the vicinal coupling from the methylene ring protons.[1] This collapses the methine signal into a diagnostic singlet (broadened by


H coupling) and clears the 0.7–1.2 ppm window, enabling precise qNMR (quantitative NMR) and metabolic flux analysis.[1]

Part 1: Structural Definition & The Isotope Advantage[1]

Chemical Identity[1][2][3]
  • Compound Name: Ethyl Cyclopropylcarboxylate-d4[2][1]

  • CAS Number: 927810-77-3[2][1][3]

  • Chemical Formula:

    
    [1][3][4]
    
  • Molecular Weight: 118.17 g/mol (vs. 114.14 g/mol for protio)[1]

  • Isotopic Purity: Typically ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     atom D.[1]
    
The NMR Challenge (Protio-Standard)

In the standard Ethyl Cyclopropylcarboxylate (CAS 4606-07-9) , the cyclopropyl ring protons form a tightly coupled system.[2][1]

  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     0.7–1.0 ppm:  Two methylene groups (
    
    
    
    ) appear as complex multiplets due to geminal (
    
    
    Hz) and vicinal (
    
    
    Hz) coupling.[1]
  • 
     1.5 ppm:  The methine proton (
    
    
    
    ) is split into a multiplet by four neighboring protons.[1]
The d4-Solution

Deuteration of the 2,3-positions (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 and 

) removes the

H signals at 0.7–1.0 ppm.[1]
  • Result: The spectrum retains only the ethyl group signals and the single methine proton (

    
    ), which simplifies to a singlet (or broad singlet).[1]
    
  • Benefit: This "spectral silence" allows for the unambiguous assignment of other aliphatic protons in complex mixtures.[2][1]

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility, follow this standardized characterization workflow. This protocol includes a Check-Point system to validate sample integrity before data acquisition.[2][1]

Sample Preparation[1][2][6]
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS (v/v).[1]
    
  • Concentration: 10–15 mg of analyte in 600

    
    L solvent. Note: High concentrations (>30 mg) may induce viscosity broadening in the cyclopropyl region.
    
  • Vessel: 5 mm precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (400 MHz or Higher)
  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

  • Relaxation Delay (D1): 10 seconds. Critical: Cyclopropyl methine protons have long ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     relaxation times.[1] Insufficient D1 leads to integration errors.
    
  • Scans (NS): 16 (Standard) or 64 (for

    
     satellites check).
    
  • Temperature: 298 K (25°C).[1]

Workflow Diagram

The following DOT diagram illustrates the logical flow for characterizing the d4-isotopologue, ensuring differentiation from the protio-impurity.

NMR_Workflow Start Start: Sample Prep (10mg in CDCl3) Acquire_1H Acquire 1H NMR (D1 = 10s) Start->Acquire_1H Check_Region Check 0.7 - 1.2 ppm (Ring Methylenes) Acquire_1H->Check_Region Protio_Found Signals Detected: Protio Impurity Present Check_Region->Protio_Found Multiplets Visible Clean_Spec Region Silent: Isotopic Purity Confirmed Check_Region->Clean_Spec Baseline Flat Final_Report Generate Assignment Report Protio_Found->Final_Report Quantify % Protio Analyze_Methine Analyze Methine (H-1) (~1.5 ppm) Clean_Spec->Analyze_Methine Coupling_Check Multiplicity Check Analyze_Methine->Coupling_Check Multiplet Multiplet (tt/m): Failed Deuteration Coupling_Check->Multiplet J(H-H) observed Singlet Broad Singlet: Confirmed d4-Species Coupling_Check->Singlet No J(H-H) Singlet->Final_Report

Caption: Logical workflow for validating Ethyl Cyclopropylcarboxylate-d4 isotopic purity via 1H NMR.

Part 3: Comparative Signal Assignment

The following data compares the Protio (Standard) vs. Deuterated (d4) spectra in


.
Quantitative Data Table
PositionProton TypeProtio (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

ppm)
Multiplicity (Protio)d4 (

ppm)
Multiplicity (d4)Mechanistic Note
Ethyl

1.25Triplet (

Hz)
1.25TripletDistant from deuteration site; unaffected.[1]
Ethyl ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

4.12Quartet (

Hz)
4.12QuartetUnaffected.[1]
Ring (H-1) Methine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
1.55Multiplet (tt)1.53Broad Singlet Coupling to ring

removed.[1] Slight upfield isotope shift (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

).[1]
Ring (H-2,3) Methylene (

)
0.70 – 1.05Complex Multiplet Silent - Replaced by Deuterium (

).[1]
Spectral Interpretation[1][2]
  • The "Silent" Zone: In the d4 spectrum, the region between 0.7 and 1.05 ppm is essentially baseline.[2][1] Any signals appearing here indicate residual protio-starting material (incomplete deuteration).[2][1]

  • Methine Collapse: The H-1 proton at ~1.53 ppm appears as a broad singlet.[2][1] It is not a sharp singlet because of unresolved coupling to the deuterium nuclei (

    
     is small, typically ~1 Hz, causing line broadening rather than clear splitting).
    
  • Isotope Shift: You will observe a slight upfield shift (lower frequency) for the H-1 proton in the d4 analog compared to the protio version.[2][1] This is the intrinsic Deuterium Isotope Effect .

Part 4: Applications in Drug Development[2]

Why choose the d4-analog over the standard?

  • Metabolic Stability Studies (DMPK): The cyclopropyl ring is susceptible to P450-mediated oxidation (ring opening or hydroxylation).[2][1] Deuterating the ring (

    
     bonds are stronger than 
    
    
    
    bonds) creates a Kinetic Isotope Effect (KIE) .[1]
    • Usage: Compare the metabolic half-life of the d4-analog vs. the protio-analog to determine if the cyclopropyl ring is the primary metabolic soft spot.[2][1]

  • Internal Standard for qNMR: Because the d4-analog lacks the messy 0.7–1.0 ppm signals, it can be spiked into mixtures containing non-deuterated cyclopropyl drugs to act as a quantitation standard without spectral overlap.[1]

References

  • MedChemExpress (MCE). Ethyl cyclopropanecarboxylate-d4 Product Datasheet (CAS 927810-77-3).[2][1][3] Retrieved from

  • National Institute of Standards and Technology (NIST). Ethyl cyclopropanecarboxylate (Protio) Mass Spectrum and Reference Data.[2][1][5] Retrieved from

  • ChemicalBook. 1H NMR Spectrum of Ethyl cyclopropanecarboxylate (Protio). Retrieved from

  • Organic Syntheses. General procedures for cyclopropanecarboxylate synthesis and characterization. Coll. Vol. 7, p. 117. Retrieved from [1]

Sources

A Comparative Guide to Bioanalytical Method Validation: The Case for Ethyl Cyclopropylcarboxylate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the accuracy and reliability of bioanalytical data are paramount. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous validation of the analytical methods used to quantify drugs and their metabolites in biological matrices. A cornerstone of a robust bioanalytical method, particularly in liquid chromatography-mass spectrometry (LC-MS), is the proper use of an internal standard (IS). This guide provides an in-depth technical comparison of internal standard strategies, highlighting the advantages of using a stable isotope-labeled (SIL) internal standard, such as Ethyl Cyclopropylcarboxylate-d4, over other alternatives.

The Critical Role of the Internal Standard

A bioanalytical method is a comprehensive set of procedures for the measurement of analyte concentrations in biological samples. The goal of validating such a method is to demonstrate its suitability for its intended purpose. An internal standard is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples to correct for variability during sample processing and analysis. The choice of an internal standard is a critical decision that significantly influences the performance of the method.

The two primary categories of internal standards are:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in quantitative mass spectrometry. In a SIL-IS, one or more atoms of the analyte are replaced with their stable isotopes (e.g., ²H (deuterium), ¹³C, ¹⁵N). This results in a compound with nearly identical physicochemical properties to the analyte, differing only in mass.

  • Structural Analog Internal Standards: These are compounds with chemical and physical properties similar to the analyte but are not isotopically labeled.

Ethyl Cyclopropylcarboxylate-d4: The Gold Standard in Practice

Ethyl Cyclopropylcarboxylate-d4 is the deuterium-labeled version of Ethyl Cyclopropylcarboxylate. As a SIL-IS, it is an ideal choice for the quantitative analysis of Ethyl Cyclopropylcarboxylate or structurally similar analytes in biological matrices. The four deuterium atoms provide a sufficient mass shift to distinguish it from the unlabeled analyte in a mass spectrometer while ensuring that its chemical behavior is virtually identical.

The core principle behind the superiority of a SIL-IS like Ethyl Cyclopropylcarboxylate-d4 lies in its ability to mimic the analyte throughout the entire analytical process, from sample extraction to detection. This includes compensating for:

  • Variability in Sample Preparation: Losses during extraction, evaporation, and reconstitution are accounted for as the SIL-IS and analyte will be affected similarly.

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix will impact both the analyte and the SIL-IS to a similar degree.

  • Instrumental Variability: Fluctuations in injection volume and detector response are normalized by calculating the ratio of the analyte signal to the IS signal.

Performance Comparison: Ethyl Cyclopropylcarboxylate-d4 vs. a Structural Analog

To illustrate the performance differences, let's consider a common structural analog for Ethyl Cyclopropylcarboxylate, such as Ethyl 2-methylcyclopropane-1-carboxylate . While structurally similar, the seemingly minor difference of a methyl group can lead to significant variations in analytical performance.

Data Presentation: A Comparative Analysis

The following tables summarize the expected performance of Ethyl Cyclopropylcarboxylate-d4 against a structural analog internal standard based on key validation parameters outlined in the ICH M10 guideline. The data presented here is representative of typical outcomes observed in bioanalytical labs.

Table 1: Accuracy and Precision

Internal Standard TypeAnalyte ConcentrationAccuracy (% Bias)Precision (%CV)
Ethyl Cyclopropylcarboxylate-d4 (SIL-IS) Low QC (3x LLOQ)-1.53.2
Mid QC+0.82.5
High QC-0.51.9
Structural Analog IS Low QC (3x LLOQ)-8.79.8
Mid QC+6.27.5
High QC-4.96.1

LLOQ: Lower Limit of Quantitation; QC: Quality Control; CV: Coefficient of Variation

Table 2: Matrix Effect Evaluation

Internal Standard TypeMatrix LotsMatrix Factor (Analyte)Matrix Factor (IS)IS-Normalized Matrix Factor
Ethyl Cyclopropylcarboxylate-d4 (SIL-IS) Lot 10.850.860.99
Lot 20.920.911.01
Lot 30.780.790.99
Structural Analog IS Lot 10.850.950.89
Lot 20.921.050.88
Lot 30.780.880.89

A Matrix Factor close to 1 indicates minimal matrix effect. The IS-Normalized Matrix Factor demonstrates the ability of the IS to compensate for matrix effects.

The data clearly indicates that the SIL-IS provides superior accuracy and precision. Furthermore, its ability to track and correct for matrix effects is significantly better than that of the structural analog.

Experimental Protocols: A Step-by-Step Guide to Validation

The following protocols outline the key experiments for validating a bioanalytical method using an internal standard.

Stock and Working Solution Preparation
  • Objective: To prepare accurate and stable solutions of the analyte and internal standard.

  • Procedure:

    • Prepare primary stock solutions of the analyte and Ethyl Cyclopropylcarboxylate-d4 in a suitable organic solvent (e.g., methanol).

    • From the stock solutions, prepare a series of working solutions for calibration standards and quality control samples by serial dilution.

    • Prepare a separate working solution of the internal standard at a fixed concentration.

Calibration Curve
  • Objective: To establish the relationship between the analyte concentration and the instrument response.

  • Procedure:

    • Spike a series of blank biological matrix samples with the calibration working solutions to create a calibration curve with at least six non-zero concentration levels.

    • Add the internal standard working solution to each calibration standard.

    • Process and analyze the samples.

    • Plot the peak area ratio of the analyte to the internal standard against the nominal concentration and perform a linear regression.

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentrations to the true values and the degree of scatter in the data.

  • Procedure:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

    • Analyze at least five replicates of each QC level in three separate analytical runs.

    • Calculate the accuracy (% bias) and precision (%CV) for each level. The acceptance criteria are typically within ±15% (±20% for LLOQ).

Matrix Effect
  • Objective: To assess the impact of the biological matrix on the ionization of the analyte and internal standard.

  • Procedure:

    • Prepare three sets of samples:

      • Set A: Analyte and IS in a neat solution.

      • Set B: Blank matrix extract spiked with analyte and IS.

      • Set C: Matrix from at least six different sources, extracted and then spiked with analyte and IS.

    • Analyze all sets and calculate the matrix factor by comparing the peak areas in Set B and C to Set A.

Visualizing the Workflow

The following diagrams illustrate the key processes in bioanalytical method validation.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Analyte & IS Characterization B Sample Preparation Optimization A->B C LC-MS/MS Condition Optimization B->C D Selectivity & Specificity C->D E Accuracy & Precision D->E F Calibration Curve & LLOQ E->F G Matrix Effect F->G H Stability G->H I Dilution Integrity H->I J Analysis of Study Samples I->J K Incurred Sample Reanalysis J->K

Bioanalytical Method Validation Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Quantification A Biological Sample (Analyte + Matrix) B Add IS (Ethyl Cyclopropylcarboxylate-d4) A->B C Extraction B->C D Injection C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Peak Area Ratio (Analyte / IS) F->G H Concentration Calculation G->H

Role of the Internal Standard in Quantification

Conclusion: An Informed Choice for Data Integrity

The validation of bioanalytical methods is a critical process that underpins the reliability of data in drug development. The choice of an internal standard is a pivotal decision within this process. While structural analogs can be used, this guide has demonstrated through comparative data and established scientific principles that a stable isotope-labeled internal standard, such as Ethyl Cyclopropylcarboxylate-d4, offers superior performance. Its ability to accurately and precisely correct for analytical variability, particularly matrix effects, ensures the highest level of data integrity. For researchers, scientists, and drug development professionals, the adoption of SIL internal standards is not merely a best practice but a crucial step towards ensuring the success of their regulatory submissions and the overall drug development program.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
  • Tan, A., Bair, A. M., & Ramsey, T. L. (2012).

Comparative Guide: Kinetic Isotope Effect Studies using Ethyl Cyclopropylcarboxylate-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small molecule pharmacokinetics, the cyclopropyl moiety serves as a critical bioisostere, offering structural rigidity and unique electronic properties. However, its metabolic fate—specifically cytochrome P450 (CYP450)-mediated ring opening or hydroxylation—remains a liability.

Ethyl Cyclopropylcarboxylate-d4 (specifically labeled at the 2,2,3,3-positions of the ring) acts as a high-precision mechanistic probe. Unlike its protio (non-deuterated) analog, the d4-variant allows researchers to quantify Kinetic Isotope Effects (KIE) to distinguish between Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms, and to assess metabolic switching potential.

This guide compares the d4-probe against standard alternatives, providing experimental workflows to validate metabolic stability and mechanistic pathways.

The Challenge: Cyclopropyl Metabolism & The "Radical Clock"

The cyclopropyl ring is chemically stressed (


 strain energy). When oxidized by CYP450, it often acts as a "radical clock." 
  • Mechanism: CYP450 abstracts a hydrogen atom (HAT) or an electron (SET).[1][2]

  • Fate: The resulting intermediate can either "rebound" to form a stable hydroxylated product or undergo rapid ring opening (fragmentation/rearrangement) leading to covalent binding and mechanism-based inactivation (MBI) of the enzyme.

Why Deuterate? Replacing the ring protons with deuterium (


 or D) strengthens the C-H bond due to the lower Zero-Point Energy (ZPE) of the C-D bond. This creates a barrier to C-H abstraction, allowing researchers to measure the primary KIE (

).

Comparative Performance: d4-Probe vs. Alternatives

We compare Ethyl Cyclopropylcarboxylate-d4 against its Protio analog (Control) and a Fluorinated bioisostere (Alternative blocking strategy).

Table 1: Performance Matrix in DMPK Studies
FeatureEthyl Cyclopropylcarboxylate-d4 Protio Analog (d0-Control) Fluorinated Analog (F-Isostere)
Primary Application Mechanistic Probing (KIE), Metabolic SwitchingBaseline Stability, General SynthesisBlocking Metabolism (Permanent)
C-H Bond Strength High (C-D

81 kcal/mol + 1.2-1.5 kcal/mol ZPE diff)
Standard (C-H

98-100 kcal/mol for cyclopropyl)
Very High (C-F

116 kcal/mol)
Metabolic Pathway Shifts pathway (Metabolic Switching)Native oxidation/Ring OpeningBlocks oxidation completely at site
KIE Value (

)
Measurable (2.0 – 10.0) Reference (1.[2]0)N/A (Not a KIE probe)
Electronic Perturbation Negligible (Sterics/Electronics similar to H)N/AHigh (Fluorine is highly electronegative)
Cost/Accessibility Moderate (Specialized Synthesis)Low (Commodity Chemical)Moderate to High
Experimental Insight:
  • vs. Protio: The d4-analog is essential for calculating the Intrinsic KIE. If

    
    , C-H bond breaking is the rate-determining step (RDS). If 
    
    
    
    , the RDS is likely product release or electron transfer, or the reaction is masked by "commitment to catalysis."
  • vs. Fluorine: While fluorine blocks metabolism, it alters the

    
     and lipophilicity (
    
    
    
    ) of the molecule. Deuterium provides a "silent" modification, changing the rate of bond breaking without significantly altering binding affinity or electronics.

Mechanistic Visualization

The following diagram illustrates the bifurcation of the metabolic pathway and how the d4-probe (Deuterium) inhibits the Hydrogen Atom Transfer (HAT) path, potentially shunting the reaction toward ester hydrolysis or reducing ring-opening inactivation.

P450_Mechanism Substrate Ethyl Cyclopropylcarboxylate (d0 or d4) Path_HAT C-H(D) Abstraction (HAT) Substrate->Path_HAT Binding P450_CpdI P450 Compound I (Fe=O)3+ P450_CpdI->Path_HAT Radical_Int Cyclopropyl Radical Intermediate Product_OH Hydroxylated Product (Stable) Radical_Int->Product_OH Oxygen Rebound (Fast) Product_RingOpen Ring-Opened Metabolite Radical_Int->Product_RingOpen Rearrangement (Radical Clock) Path_HAT->Radical_Int Rate Limiting Step? (High KIE for d4)

Figure 1: P450 Catalytic Cycle showing the critical C-H abstraction step where the Deuterium KIE is observed.[3] The competition between Oxygen Rebound and Ring Opening defines the metabolic fate.

Experimental Protocols

To ensure data integrity, use the following self-validating protocols.

Protocol A: Competitive Intermolecular KIE Determination

Objective: Determine the primary KIE (


) by incubating a 1:1 mixture of d0 and d4 substrates. This method cancels out variations in enzyme concentration and incubation time.

Materials:

  • Substrate Mix: 10 µM Ethyl Cyclopropylcarboxylate (d0) + 10 µM Ethyl Cyclopropylcarboxylate-d4.

  • System: Human Liver Microsomes (HLM) or Recombinant CYP450 (e.g., CYP2E1 or 2D6).[2]

  • Cofactor: NADPH regenerating system.[2]

Workflow:

  • Pre-incubation: Equilibrate Substrate Mix with HLM (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile (containing Internal Standard) to stop reaction.

  • Analysis: LC-MS/MS. Monitor unique MRM transitions for d0 (Parent/Metabolite) and d4 (Parent/Metabolite).

Calculation: The KIE is calculated using the depletion ratio equation:



Where 

is the fraction of substrate remaining (

) for the proteo (

) and deutero (

) species.[2]
Protocol B: Intrinsic Clearance ( ) & Metabolic Stability

Objective: Assess if deuteration significantly extends half-life (


).[2]

Workflow Visualization:

Experimental_Workflow Start Start: 1 µM Substrate (d0 or d4 separate incubations) Incubate Incubate with HLM + NADPH @ 37°C Start->Incubate Timepoints Sampling Points: 0, 5, 15, 30, 45, 60 min Incubate->Timepoints Quench Quench with ACN + Centrifuge Timepoints->Quench Analysis LC-MS/MS Analysis (Peak Area Ratio vs IS) Quench->Analysis Calc Calculate Slope (-k) of ln(conc) vs time Analysis->Calc Result Compare t1/2 and CL_int (Ratio = Metabolic Stability) Calc->Result

Figure 2: Step-by-step workflow for determining intrinsic clearance and metabolic stability.[4]

Data Interpretation:

  • 
     [2]
    
  • If

    
    , deuteration has successfully blocked the primary metabolic site.[2]
    

Scientific Validation & Causality

Why does this work? (The Physics)

The utility of Ethyl Cyclopropylcarboxylate-d4 rests on the Zero-Point Energy (ZPE) difference.[5]

  • The vibrational frequency of a C-D bond is lower than a C-H bond (

    
    , where 
    
    
    
    is reduced mass).
  • This lowers the ZPE of the starting material.

  • In the Transition State (TS) for H-abstraction, the bond is partially broken, and the ZPE difference diminishes.

  • Consequently, the Activation Energy (

    
    ) for breaking C-D is higher than for C-H.
    
  • Result: If C-H cleavage is the rate-limiting step, the reaction slows down significantly (

    
    ). If the reaction is governed by electron transfer (SET) or product release, the KIE is negligible (
    
    
    
    ).
Distinguishing Mechanisms
  • HAT (Hydrogen Atom Transfer): Large Primary KIE observed.[2]

  • SET (Single Electron Transfer): Small or Inverse Secondary KIE observed (typically

    
    ).[2]
    
  • Reference: Guengerich et al. demonstrated that cyclopropylamines often undergo SET, while cyclopropyl esters/ethers may favor HAT depending on the P450 isoform [1].

References

  • Guengerich, F. P., et al. "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Biophysical Journal / Methods in Enzymology.

  • Hanzlik, R. P., & Tullman, R. H. "Suicide inactivation of cytochrome P-450 by cyclopropylamines. Evidence for a radical mechanism." Journal of the American Chemical Society.[5]

  • Isin, E. M., & Guengerich, F. P. "Complex reactions catalyzed by cytochrome P450 enzymes: kinetic isotope effects." Biochimica et Biophysica Acta.

  • Wimalasena, K., et al. "Cyclopropyl ring-opening as a mechanistic probe for cytochrome P450." Biochemistry.

  • Baran Lab. "Kinetic Isotope Effects: Practical Guide." Open Source Chemistry Notes.

Sources

Safety Operating Guide

Technical Guide: Personal Protective Equipment and Safe Handling of Ethyl Cyclopropylcarboxylate-d4

Author: BenchChem Technical Support Team. Date: February 2026

As a deuterated analog, Ethyl Cyclopropylcarboxylate-d4 is a high-value reagent pivotal in metabolic studies and pharmacokinetic research where isotopic labeling is required. While its toxicological properties have not been fully investigated, a robust safety protocol is derived from its non-deuterated counterpart, Ethyl Cyclopropylcarboxylate, and the specific requirements for handling stable isotope-labeled compounds.[1] This guide provides a comprehensive operational plan to ensure both researcher safety and reagent integrity.

The core of our approach is a Two-Pillar Protection Strategy :

  • Protecting the Researcher: Mitigating risks associated with the chemical's flammability and potential toxicity.

  • Protecting the Reagent: Preventing isotopic dilution from atmospheric moisture, which would compromise experimental results.

Hazard Assessment and Engineering Controls

Ethyl Cyclopropylcarboxylate is classified as a highly flammable liquid and vapor.[2] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1] While acute toxicity data is limited, it may be harmful if it comes into contact with skin or is swallowed, and inhalation of high concentrations of vapor may cause dizziness and nausea.[1] Furthermore, as a deuterated compound, it is susceptible to hydrogen-deuterium (H/D) exchange with moisture, necessitating specific handling to maintain its isotopic purity.[3]

Primary Engineering Control: Chemical Fume Hood All handling of Ethyl Cyclopropylcarboxylate-d4, including transfers and preparation of solutions, must be conducted within a certified chemical fume hood.[4] This serves two critical functions: it contains flammable vapors, preventing them from reaching ignition sources in the lab, and it protects the operator from inhaling potentially harmful fumes. The fume hood also provides a controlled environment for establishing an inert atmosphere.[5]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not merely a checklist but a system designed to provide comprehensive protection against the specific hazards of this compound. Every piece of equipment is chosen to address a known risk.

Protection Area Required PPE Standard Causality and Rationale
Eye & Face Chemical Splash GogglesOSHA 29 CFR 1910.133 or EN166Primary Risk: Chemical splashes. Standard eyeglasses are insufficient. Goggles provide a seal around the eyes to protect against splashes from all angles.[1][4][6]
Hand Chemical-Resistant Gloves (Nitrile or Neoprene)EN 374Primary Risk: Skin contact and absorption. Nitrile or neoprene gloves offer protection against esters and solvents.[1][5] Gloves must be inspected before use and changed immediately if contaminated or torn.[7]
Body Flame-Resistant (FR) or 100% Cotton Lab CoatN/APrimary Risk: Skin contact and fire. A lab coat made of FR material or 100% cotton is essential. Synthetic materials can melt and adhere to the skin in a fire, causing severe burns.[6]
Respiratory NIOSH/MSHA-approved Respirator (if needed)OSHA 29 CFR 1910.134 or EN 149Primary Risk: Inhalation of high vapor concentrations. While a fume hood is the primary control, a respirator should be available for emergency situations like a large spill.[1]

Operational Plan: Step-by-Step Procedures

This section provides direct, procedural guidance for the entire lifecycle of the reagent in the laboratory.

Preparation and Inert Atmosphere Setup
  • Verify Safety Equipment: Before starting, confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[4]

  • Prepare the Fume Hood: Ensure the fume hood is clutter-free to maintain proper airflow.[6]

  • Inert Atmosphere: Because deuterated compounds are hygroscopic, handle them under an inert atmosphere like dry nitrogen or argon to prevent H/D exchange that would degrade isotopic purity.[8] This can be achieved by setting up a manifold or using a glove bag within the fume hood.

Aliquoting and Handling
  • Grounding: To prevent ignition from static electricity, ensure the source container and receiving vessel are properly grounded and bonded, especially when transferring larger volumes.[1][4]

  • Use Appropriate Tools: Use non-sparking tools for all transfers.[4]

  • Transfer: If the reagent is in a septum-sealed bottle, use a syringe that has been pre-flushed with dry nitrogen to withdraw the required amount.[9] Inject an equivalent volume of dry nitrogen back into the bottle to maintain a positive pressure and prevent air ingress.[9]

  • Sealing: Immediately after transfer, tightly seal both the source and receiving containers.[4]

Storage
  • Location: Store in a designated flammables cabinet.[4] The storage area should be cool, dry, and well-ventilated.[1]

  • Temperature: For long-term integrity and to prevent evaporation, refrigeration is recommended.[8]

  • Container: Ensure the container is tightly sealed and stored upright to prevent leakage.[10] Protect from light by using amber vials or storing in a dark location.[9]

Emergency and Disposal Plan

Spill Management
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large.

  • Control Vapors and Ignition Sources: Immediately remove all sources of ignition.[4]

  • Containment: For a small spill, use an inert absorbent material like sand or diatomaceous earth. Do not use combustible materials like paper towels.

  • Cleanup: Wearing full PPE, collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[4]

  • Ventilate: Ventilate the area thoroughly.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[1][11]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[12]

Waste Disposal
  • Classification: All waste containing Ethyl Cyclopropylcarboxylate-d4, including contaminated absorbents and empty containers, must be treated as hazardous chemical waste.

  • Segregation: It is critical to segregate deuterated waste into clearly labeled, separate waste containers. Do not mix with non-deuterated or other chemical waste streams unless permitted by your institution's guidelines. This prevents cross-contamination and ensures proper disposal.

  • Container Rinsing: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.

  • Compliance: All disposal must adhere strictly to the guidelines set by your institution's Environmental Health and Safety (EHS) department and local regulations.[13]

Visual Workflow for Safe Handling

The following diagram outlines the complete, self-validating workflow for handling Ethyl Cyclopropylcarboxylate-d4, from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_disposal Post-Use & Disposal Phase A Receive & Verify Compound B Store in Flammables Cabinet (Refrigerated, Dark, Dry) A->B Inspect Seal C Don Full PPE (Goggles, Lab Coat, Gloves) B->C Initiate Experiment D Prepare Inert Atmosphere (Nitrogen/Argon) C->D E Perform Transfer (Grounding, Non-Sparking Tools) D->E F Use in Experiment E->F G Segregate Deuterated Waste (Liquid & Solid) F->G Generate Waste H Triple-Rinse Glassware (Collect Rinsate) F->H Generate Waste I Dispose via EHS Protocols G->I H->I J Doff PPE & Wash Hands I->J Complete Work

Caption: Safe handling workflow for Ethyl Cyclopropylcarboxylate-d4.

References

  • Cytiva. (2025). Safety Data Sheet. Available at: [Link]

  • Regulations.gov. Safety Data Sheet. Available at: [Link]

  • Smart-Labs. Esterification. Available at: [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Available at: [Link]

  • Chromservis. Deuterated - Solvents, Reagents & Accessories. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78351, Ethyl cyclopropanecarboxylate. Retrieved from [Link]

  • Maratek. (2023). How to Dispose of Solvents: Safe and Responsible Methods. Available at: [Link]

  • Ms. Kropac's Website. Ester Lab Student Handout. Available at: [Link]

  • University of Bristol. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Available at: [Link]

  • Hazardous Waste Experts. (2023). Solvent Waste Recycling & Disposal: A Quick Guide. Available at: [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Available at: [Link]

Sources

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